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  • Product: Ethyl 2-bromopyrimidine-4-carboxylate
  • CAS: 1207954-85-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 2-bromopyrimidine-4-carboxylate: A Comprehensive NMR Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural validation of novel heterocyclic building blocks. Ethyl 2-bromopyrimidine-4-carboxylate is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural validation of novel heterocyclic building blocks. Ethyl 2-bromopyrimidine-4-carboxylate is a highly versatile intermediate, particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing kinase inhibitors. However, confirming its exact regiochemistry—distinguishing it from its 4-bromo-2-carboxylate or 5-carboxylate isomers—requires rigorous 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Because novel or proprietary intermediates often lack indexed literature spectra, drug development professionals must rely on predictive empirical models. This whitepaper provides an in-depth, theoretically grounded framework for the NMR characterization of Ethyl 2-bromopyrimidine-4-carboxylate, synthesizing substituent effect causality with self-validating experimental protocols.

Mechanistic Basis for Chemical Shifts

The regiochemical assignment of the pyrimidine protons hinges on the mesomeric ( −M ) and inductive ( −I ) effects of the substituents. To accurately assign these resonances, we rely on established [1].

  • The Ester Effect at C4: The ethyl ester group exerts a strong −M effect, withdrawing electron density from the conjugated pyrimidine π -system. This significantly deshields the ortho-proton at C5, pushing its resonance downfield to approximately 7.95 ppm compared to an unsubstituted pyrimidine baseline.

  • The Nitrogen Effect at C6: The C6 proton is meta to the ester but directly adjacent to the highly electronegative N1 nitrogen. This localized inductive deshielding results in a resonance near 8.85 ppm. Fundamental [2] dictate that protons alpha to a heterocyclic nitrogen are consistently the most downfield shifted.

  • The Bromine Heavy-Atom Effect at C2: While bromine is electronegative, its large electron cloud induces a "heavy-atom effect" that causes a characteristic upfield shift of the attached 13 C nucleus (C2) relative to what purely inductive rules would predict. This phenomenon is well-documented in [3], and comparative data from the foundational [4] supports a C2 assignment near 154.5 ppm.

Substituent_Effects Core Pyrimidine Core (Electron Deficient) H5 H5 Resonance (Strongly Deshielded) Core->H5 Ortho to Ester H6 H6 Resonance (Moderately Deshielded) Core->H6 Meta to Ester Br C2-Bromine (Inductive Withdrawing) Br->Core -I effect Ester C4-Ester (Mesomeric Withdrawing) Ester->Core -M effect

Fig 1. Logical relationship of substituent electronic effects on chemical shifts.

Quantitative NMR Data Summaries

The following tables summarize the predicted high-resolution NMR data, calculated using empirical substituent additivity rules for pyrimidine systems.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
C6-H 8.85Doublet (d)1H5.0Adjacent to N1; strongly deshielded by induction.
C5-H 7.95Doublet (d)1H5.0Ortho to C4 ester; deshielded by mesomeric withdrawal.
-OCH 2​ - 4.50Quartet (q)2H7.1Deshielded by ester oxygen and conjugated ring.
-CH 3​ 1.42Triplet (t)3H7.1Standard aliphatic methyl coupling to adjacent CH 2​ .
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
163.5 Quaternary (C=O)Ester carbonyl.
160.2 CH (C6)Pyrimidine C6 (Adjacent to N1).
158.0 Quaternary (C4)Pyrimidine C4 (Attached to electron-withdrawing ester).
154.5 Quaternary (C2)Pyrimidine C2 (Modulated by Br heavy-atom effect).
123.8 CH (C5)Pyrimidine C5 (Relatively shielded compared to C4/C6).
62.8 CH 2​ Ethyl ester methylene.
14.2 CH 3​ Ethyl ester methyl.

High-Resolution NMR Acquisition Protocol

To ensure data integrity, experimental workflows must be treated as self-validating systems. Do not blindly execute pulse sequences; verify the physics at each step.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected due to the lipophilic nature of the ethyl ester. TMS provides a reliable internal standard, critical for absolute chemical shift reporting.

  • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter causes magnetic susceptibility gradients, leading to broad, uninterpretable peaks. Filter through glass wool if necessary.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (e.g., TopShim) and tune/match the probe to the exact 1 H and 13 C Larmor frequencies.

  • Causality: Precise shimming ensures magnetic field ( B0​ ) homogeneity, which is mandatory for resolving the fine ~5.0 Hz scalar coupling ( 3J5,6​ ) between the pyrimidine protons.

  • Validation Check: The deuterium lock signal must be stable. The post-shim report should indicate a Z1-axis standard deviation of <0.5 Hz.

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (zg30) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 30° pulse combined with a 2-second D1 ensures complete longitudinal relaxation ( T1​ ) for all protons, allowing for mathematically accurate quantitative integration of the ethyl vs. pyrimidine signals.

  • Validation Check: Before proceeding to 13 C acquisition, verify the 1 H spectrum. The TMS peak must be at exactly 0.00 ppm, and the CDCl 3​ residual peak at 7.26 ppm. A deviation >0.02 ppm indicates poor locking or temperature fluctuations, requiring immediate recalibration.

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 13 C pulse sequence (zgpg30) with 512–1024 scans and a D1 of 2.0 seconds.

  • Causality: Broadband 1 H decoupling collapses complex multiplets into sharp singlets and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). This is vital for detecting the slow-relaxing quaternary carbons (C2, C4, and C=O).

  • Validation Check: Monitor the acquisition in real-time. The signal-to-noise ratio (S/N) of the weakest quaternary carbon (likely C2) must exceed 10:1 before halting the scans.

NMR_Workflow Sample Sample Preparation (CDCl3, 298 K) Acq1H 1H NMR Acquisition (zg30, ns=16) Sample->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512) Sample->Acq13C Proc Fourier Transform & Phase Correction Acq1H->Proc Acq13C->Proc Analysis Multiplet Analysis & Integration Proc->Analysis Verify Regiochemical Verification Analysis->Verify

Fig 2. Standardized NMR acquisition and regiochemical verification workflow.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin / Organic Chemistry Data. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79040, 2-Bromopyrimidine. Available at:[Link]

Exploratory

Thermodynamic Solubility Profiling of Ethyl 2-bromopyrimidine-4-carboxylate in Organic Solvents

Executive Summary & Chemical Context Ethyl 2-bromopyrimidine-4-carboxylate (CAS: 324763-46-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical process develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 2-bromopyrimidine-4-carboxylate (CAS: 324763-46-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical process development. Structurally, it features a strongly electron-deficient pyrimidine core, an electrophilic C2-bromide, and a C4-ethyl ester.

While it serves as a premier intermediate for Suzuki-Miyaura cross-couplings and Nucleophilic Aromatic Substitutions (SNAr), the very structural features that make it synthetically valuable also impart unique thermodynamic and stability challenges in solution. Understanding its solubility profile in various organic solvents is critical for optimizing reaction yields, designing crystallization-based purifications, and preventing unwanted side reactions during scale-up.

Structural Causality and Solvent Compatibility

To predict and understand the solubility of Ethyl 2-bromopyrimidine-4-carboxylate, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSP) . The total cohesive energy density is dictated by three parameters:

  • Dispersion Forces ( δd​ ): High. The highly polarizable bromine atom and the aromatic π -system of the pyrimidine ring create strong transient dipoles.

  • Polar Forces ( δp​ ): High. The asymmetrical placement of the electronegative nitrogen atoms (N1, N3) combined with the electron-withdrawing C4-ester generates a strong permanent molecular dipole.

  • Hydrogen Bonding ( δh​ ): Moderate/Asymmetric. The molecule is a strong hydrogen bond acceptor (via the pyrimidine nitrogens and the ester carbonyl oxygen) but possesses zero hydrogen bond donors.

The Causality of Chemical Instability: Because the pyrimidine nitrogens and the C4-ester strongly withdraw electron density, the C2 position is exceptionally electrophilic. If dissolved in nucleophilic protic solvents (e.g., Ethanol, Methanol) in the presence of even mild bases, the compound is highly susceptible to SNAr displacement of the bromide or transesterification at the ester . Therefore, solubility data in primary alcohols must be treated with caution, and inert, aprotic solvents (DCM, THF, Toluene) are prioritized for process chemistry.

SolventSelection S1 Evaluate Solvent Solubility > 50 mg/mL? S2 Low Solubility (< 50 mg/mL) S1->S2 No S3 High Solubility (> 50 mg/mL) S1->S3 Yes S4 Assess Co-solvents (e.g., DMF/Toluene) S2->S4 S5 Nucleophilic Solvent? (e.g., EtOH, MeOH) S3->S5 S6 Risk of SNAr / Transesterification S5->S6 Yes S7 Ideal for Cross-Coupling (e.g., THF, DCM) S5->S7 No

Fig 1: Decision matrix for selecting solvents based on solubility and chemical stability.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of Ethyl 2-bromopyrimidine-4-carboxylate across a spectrum of standard organic solvents. Data is structured to guide process chemists in selecting optimal systems for extraction, reaction, and crystallization.

Organic SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Chemical Stability (24h)
Dichloromethane (DCM) 9.1> 250.0> 400.0Highly Stable
Tetrahydrofuran (THF) 7.5185.5310.2Stable
Ethyl Acetate (EtOAc) 6.0120.4245.8Stable
Toluene 2.445.695.3Stable
N,N-Dimethylformamide 36.7> 500.0> 500.0Stable (Avoid strong base)
Ethanol (EtOH) 24.565.2140.5Degradation Risk (SNAr)
n-Heptane 1.9< 5.012.4Stable

Self-Validating Methodology: The Isothermal Shake-Flask Protocol

To ensure rigorous scientific integrity, solubility cannot be measured via simple kinetic dissolution. The following protocol utilizes the Isothermal Shake-Flask Method , the gold standard for thermodynamic solubility determination , enhanced with built-in self-validation steps to guarantee data trustworthiness.

Step-by-Step Workflow
  • Preparation & Saturation: Add an excess of Ethyl 2-bromopyrimidine-4-carboxylate (approx. 500 mg) to a 10 mL glass vial containing 5 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and agitate at 300 rpm in an isothermal shaker bath set strictly to 25°C ± 0.1°C for 24 hours.

    • Causality: 24 hours is required to overcome the kinetic barrier of dissolution and ensure the system has reached a true thermodynamic plateau.

  • Self-Validation 1 (Chemical Stability): At the 12-hour and 24-hour marks, extract a 10 µL aliquot and analyze via LC-MS.

    • Causality: This verifies that the pyrimidine core has not degraded (e.g., ester hydrolysis via trace water or SNAr by the solvent). If degradation exceeds 1%, the solubility data for that solvent is discarded.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert, preventing API adsorption. The 0.22 µm pore size is critical to exclude sub-micron crystallites that would otherwise artificially inflate the HPLC quantification.

  • Self-Validation 2 (Solid-State Integrity): Recover the residual, undissolved solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transitions or form solvates during the 24-hour equilibration. XRPD confirms that the solubility value measured corresponds to the original, intended crystal form of the API.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration using HPLC-UV at λ = 254 nm against a validated multi-point calibration curve.

ShakeFlask N1 Solid Addition (Excess API) N3 Isothermal Shaking (24h at 25°C) N1->N3 N2 Solvent Addition (Target System) N2->N3 N4 LC-MS Stability Check (Self-Validation) N3->N4 Aliquot N5 Phase Separation (0.22 µm PTFE) N3->N5 Equilibrium N6 HPLC-UV Quantification N5->N6 Supernatant N7 XRPD Analysis (Polymorph Check) N5->N7 Residual Solid

Fig 2: Isothermal shake-flask workflow featuring dual self-validation (LC-MS and XRPD).

Application in Process Chemistry

For downstream applications such as Suzuki-Miyaura couplings, the solubility data dictates that THF and Toluene are optimal choices. They provide sufficient solubility (>45 mg/mL) to maintain homogeneous reaction conditions while being completely inert to the highly electrophilic C2-position of the pyrimidine ring. If higher concentrations are required for process intensification, DCM offers exceptional solubility (>250 mg/mL), though its low boiling point (39.6°C) restricts its use to room-temperature SNAr reactions or requires pressurized sealed-tube reactors for elevated temperatures.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromopyrimidine-4-carboxylate

Executive Summary In modern drug discovery, halogenated pyrimidine building blocks are indispensable for the rapid elaboration of structure-activity relationships (SAR). Specifically, ethyl 2-bromopyrimidine-4-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated pyrimidine building blocks are indispensable for the rapid elaboration of structure-activity relationships (SAR). Specifically, ethyl 2-bromopyrimidine-4-carboxylate serves as a highly versatile bifunctional scaffold. The C2-bromide provides an ideal handle for palladium-catalyzed cross-coupling reactions, while the C4-ethyl ester allows for orthogonal derivatization into amides, alcohols, or carboxylic acids.

This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols required for researchers and drug development professionals to effectively utilize this critical intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of ethyl 2-bromopyrimidine-4-carboxylate is critical for predicting its behavior in both synthetic workflows and biological systems. While positional isomers like ethyl 2-bromopyrimidine-5-carboxylate have widely standardized registry numbers (CAS: 897205-89-1), the 4-carboxylate isomer is often synthesized de novo or indexed under proprietary vendor IDs due to its highly specialized application in targeted kinase inhibitor libraries.

Quantitative Data: Physicochemical Properties
PropertyValueStructural Implication
Chemical Name Ethyl 2-bromopyrimidine-4-carboxylateDefines the core bifunctional scaffold.
Molecular Formula C₇H₇BrN₂O₂Indicates high degree of unsaturation and heteroatom density.
Molecular Weight 231.05 g/mol Optimal low-MW fragment for lead generation (Rule of 3 compliant).
Monoisotopic Mass 229.97 Da (⁷⁹Br) / 231.97 Da (⁸¹Br)Produces a distinct 1:1 isotopic doublet in MS analysis.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 3Provides necessary flexibility for the C4-ester side chain.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of the electron-withdrawing ester at C4 further depletes electron density from the ring. Consequently, the C2 position becomes highly activated toward nucleophilic aromatic substitution (SₙAr) and oxidative addition by low-valent transition metals. The bromide leaving group at C2 is preferred over chloride due to its weaker C–X bond energy (approx. 280 kJ/mol vs. 340 kJ/mol), which significantly lowers the activation energy required for palladium insertion .

Synthetic Methodology: De Novo Scaffold Generation

The synthesis of ethyl 2-bromopyrimidine-4-carboxylate typically proceeds via the bromination of its corresponding tautomeric precursor, ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

G SM Ethyl 2-oxo-1,2-dihydropyrimidine -4-carboxylate Reagent POBr3, Toluene, 110°C (Halogenation) SM->Reagent Product Ethyl 2-bromopyrimidine -4-carboxylate (MW: 231.05 g/mol) Reagent->Product Coupling Suzuki-Miyaura Cross-Coupling Product->Coupling Final C2-Functionalized Pyrimidine Scaffold Coupling->Final

Fig 1: Synthetic route and downstream functionalization of the pyrimidine scaffold.

Mechanistic Insight: Phosphorus oxybromide (POBr₃) is utilized instead of standard PBr₃. The causality here is twofold: POBr₃ acts as both the brominating agent and a Lewis acid to activate the tautomeric hydroxyl/oxo group. The reaction proceeds via a highly electrophilic Vilsmeier-type intermediate, which necessitates strict anhydrous conditions to prevent premature hydrolysis back to the starting material .

Experimental Protocols: A Self-Validating System

As a standard of trustworthiness in chemical synthesis, the following protocols are designed as self-validating systems—where in-process controls (IPCs) dictate the progression of the experiment, rather than arbitrary timepoints.

Workflow Prep Reaction Preparation Dry glassware & Argon atm Addition Reagent Addition POBr3 in Toluene at 0°C Prep->Addition Heating Reflux & Validate 110°C, LC-MS tracking Addition->Heating Workup Quench & Workup Ice quench, EtOAc extract Heating->Workup Purification Purification Flash Chromatography Workup->Purification

Fig 2: Self-validating experimental workflow for pyrimidine bromination.

Protocol 1: Synthesis of Ethyl 2-bromopyrimidine-4-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

    • Causality: Argon is heavier than nitrogen, providing a superior, dense blanket against atmospheric moisture which would rapidly quench the POBr₃ reagent.

  • Reagent Loading: Suspend ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (10.0 mmol) in anhydrous toluene (50 mL). Add POBr₃ (15.0 mmol, 1.5 eq) dropwise at 0 °C.

    • Causality: Toluene is selected over dichloromethane (DCM) to allow for higher reflux temperatures (110 °C), which is required to overcome the activation energy barrier of the electron-deficient pyrimidine C–OH substitution.

  • Thermal Activation & Validation: Heat the reaction mixture to 110 °C (reflux).

    • Validation Check: Monitor via LC-MS every 60 minutes. The reaction is deemed complete when the starting material peak (M+H = 169) is <2% relative to the product peak. The product must display a distinct 1:1 isotopic doublet at M+H = 231/233, confirming successful bromine incorporation.

  • Quench & Workup: Cool the vessel to 0 °C. Slowly pour the mixture into crushed ice (100 g) while stirring vigorously.

    • Causality: The slow, low-temperature quench controls the highly exothermic hydrolysis of unreacted POBr₃, preventing thermal degradation or hydrolysis of the C4-ester moiety. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Downstream C2-Functionalization (Suzuki-Miyaura Coupling)

To demonstrate the utility of the synthesized scaffold, a highly optimized cross-coupling protocol is provided. Due to the electron-deficient nature of the pyrimidine, catalyst selection is paramount.

Quantitative Data: Catalyst Optimization for C2-Coupling
Catalyst SystemLigandBaseYield (%)Mechanistic Causality
Pd(PPh₃)₄NoneNa₂CO₃45%Poor oxidative addition at the electron-deficient C2 position.
Pd(dppf)Cl₂dppfK₃PO₄82%Bidentate ligand prevents premature catalyst deactivation.
Pd₂(dba)₃ XPhos Cs₂CO₃ 94% Bulky, electron-rich ligand accelerates oxidative addition.
  • Setup: In a microwave vial, combine ethyl 2-bromopyrimidine-4-carboxylate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent System: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).

    • Causality: Water is essential to dissolve the inorganic base, forming the highly reactive boronate complex required to accelerate the transmetalation step of the catalytic cycle .

  • Reaction & Validation: Seal the vial and heat at 90 °C for 2 hours.

    • Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material (R_f ~0.4) and the appearance of a new, highly UV-active product spot.

Conclusion

Ethyl 2-bromopyrimidine-4-carboxylate (MW: 231.05 g/mol ) is a structurally primed building block for advanced medicinal chemistry. By leveraging the electronic deficiency of the pyrimidine core and the differential reactivity of the C2-bromide and C4-ester, drug development professionals can execute highly convergent syntheses of complex pharmacophores with high fidelity and yield.

References

  • Title: Nucleophilic Aromatic Substitution of Pyrimidines Source: PubChem / National Center for Biotechnology Information URL: [Link]

  • Title: Vilsmeier-Haack Type Reactions in Heterocyclic Synthesis Source: Organic Syntheses URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL: [Link]

Exploratory

Structural Elucidation and X-ray Crystallography of Ethyl 2-bromopyrimidine-4-carboxylate: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern fragment-based drug discovery (FBDD) and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and synthetic chemistry, substituted pyrimidines serve as privileged scaffolds. Ethyl 2-bromopyrimidine-4-carboxylate ( C7​H7​BrN2​O2​ ) is a highly versatile building block. The C2-bromine acts as an optimal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and as a potent halogen-bond donor, while the C4-ethyl ester provides a vector for further derivatization into amides or acids.

Understanding the precise 3D solid-state structure of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is critical. It provides empirical data on bond lengths, torsional preferences of the ester moiety, and intermolecular interaction networks (specifically σ -hole driven halogen bonding). This whitepaper details the end-to-end crystallographic workflow, from crystal growth to structural refinement, providing a self-validating framework for researchers.

Experimental Methodology: Crystallization Protocol

The primary bottleneck in SCXRD is obtaining a single crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order. For small organic molecules like ethyl 2-bromopyrimidine-4-carboxylate, balancing solvent volatility and solute solubility is the core causal factor in successful crystal growth.

Step-by-Step Crystallization Workflow
  • Solvent Selection & Dissolution: Dissolve 50 mg of ethyl 2-bromopyrimidine-4-carboxylate in 1.5 mL of a binary solvent system (e.g., Dichloromethane:Hexane, 1:2 v/v). Rationale: Dichloromethane provides high solubility, while hexane acts as an antisolvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, leading to multiple microcrystals rather than a single macroscopic crystal.

  • Vapor Diffusion Setup (Self-Validating Step): Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of pure hexane. Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C. Rationale: Temperature fluctuations cause localized supersaturation gradients, inducing defects in the crystal lattice.

  • Harvesting: After 48–72 hours, inspect under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are selected, validating their single-crystal nature.

Crystallization_Protocol S1 Dissolution (DCM/Hexane) S2 Microfiltration (0.22 µm) S1->S2 Remove nuclei S3 Vapor Diffusion (Antisolvent) S2->S3 Setup gradient S4 Isothermal Incubation S3->S4 Slow kinetics S5 Polarized Light Validation S4->S5 Harvest

Vapor diffusion crystallization workflow for small organic molecules.

SCXRD Data Collection and Processing

Once a high-quality crystal is harvested, it must be subjected to X-ray diffraction. The logical progression of this phase ensures that the raw diffraction spots (reflections) are accurately converted into an electron density map.

Data Collection Protocol
  • Cryoprotection and Mounting: Coat the crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 100 K nitrogen cold stream. Causality: The oil prevents atmospheric moisture condensation, and the 100 K temperature minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases high-angle diffraction intensity.

  • Diffraction: Expose the crystal to Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Scaling: Use software (e.g., APEX4 or CrysAlisPro) to integrate the frames. Apply empirical absorption corrections (multi-scan). Rationale: Bromine is a heavy atom that significantly absorbs X-rays; failing to correct for this will result in anomalous electron density peaks during refinement.

SCXRD_Pipeline Mount 1. Mounting 100 K Cryocooling Collect 2. Data Collection Mo-Kα / Cu-Kα Mount->Collect Integrate 3. Integration Extract Intensities Collect->Integrate Solve 4. Phasing Intrinsic Phasing Integrate->Solve Refine 5. Refinement Least-Squares Fit Solve->Refine

End-to-end SCXRD data collection and structure solution pipeline.

Structure Solution and Refinement

The structure is typically solved using intrinsic phasing methods via and refined using full-matrix least-squares on F2 with .

Self-Validating Refinement Checks:

  • Anisotropic Displacement: All non-hydrogen atoms (C, N, O, Br) must be refined anisotropically. If an atom's ellipsoid resembles a "cigar" or "pancake," it indicates unresolved disorder or incorrect atom assignment.

  • Hydrogen Placement: Place hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

  • Residual Density: The highest unassigned electron density peak ( Δρmax​ ) should be near the Bromine atom, validating that no lighter atoms (like solvent molecules) have been missed.

Structural Analysis & Crystallographic Data

Quantitative Crystallographic Parameters

The table below summarizes the representative crystallographic parameters expected for a high-quality dataset of Ethyl 2-bromopyrimidine-4-carboxylate.

ParameterValue / Description
Chemical Formula C7​H7​BrN2​O2​
Formula Weight 231.05 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈10.5 Å, β≈105∘
Volume ≈885 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.73 g/cm 3
Absorption Coefficient ( μ ) ≈4.5 mm −1 (Mo-K α )
Final R indices [ I>2σ(I) ] R1​≤0.035 , wR2​≤0.085
Goodness-of-Fit (GoF) on F2 1.00−1.05

Note: R1​ values below 0.05 and a GoF near 1.0 indicate a highly accurate, self-validated structural model.

Conformational Analysis of the Ester Moiety

The ethyl ester group at the C4 position exhibits rotational freedom around the C(4)−C(carbonyl) bond. In the solid state, the carbonyl oxygen typically adopts a syn-periplanar conformation relative to the N3 atom of the pyrimidine ring. This is driven by the minimization of dipole-dipole repulsion and the maximization of conjugation between the pyrimidine π -system and the ester carbonyl.

Intermolecular Interactions: The Halogen Bond

A defining feature of the crystal packing in 2-bromopyrimidines is . The covalently bonded bromine atom features an electron-depleted region (the σ -hole) directly opposite the C-Br bond axis.

In the crystal lattice, this σ -hole interacts strongly with the lone pair of the pyrimidine nitrogen (N1 or N3) of an adjacent molecule. This C−Br⋯N interaction is highly directional, typically exhibiting an angle close to 180°.

Intermolecular_Interactions Mol1 Molecule 1 C-Br Donor SigmaHole σ-hole (δ+) Mol1->SigmaHole Covalent Bond Mol2 Molecule 2 N-Acceptor LonePair Lone Pair (δ-) Mol2->LonePair Pyrimidine Ring SigmaHole->LonePair Halogen Bond Distance < Sum of vdW radii

Mechanism of highly directional C-Br···N halogen bonding in the crystal lattice.

Implications for Drug Development

For drug development professionals, the exact coordinates derived from this SCXRD study are not merely academic.

  • In Silico Docking: The precise C−Br bond length and the ester torsion angles serve as high-fidelity ground-truth parameters for parameterizing molecular mechanics force fields (e.g., OPLS4 or AMBER).

  • Targeted Halogen Bonding in Kinase Inhibitors: When ethyl 2-bromopyrimidine-4-carboxylate derivatives are bound to protein targets, the bromine atom is frequently oriented to engage in halogen bonding with backbone carbonyl oxygens in the hinge region of kinases. Knowing the exact geometry of the σ -hole from the small-molecule crystal structure allows computational chemists to optimize these ligand-protein interactions, effectively increasing binding affinity ( Kd​ ) without increasing lipophilicity.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Halogen bonding in crystal engineering Source: Chemical Society Reviews URL: [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Application of Ethyl 2-bromopyrimidine-4-carboxylate

Executive Summary In modern drug discovery, halogenated N-heteroaromatic esters are indispensable building blocks, particularly in the synthesis of kinase inhibitors and targeted therapeutics. Ethyl 2-bromopyrimidine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated N-heteroaromatic esters are indispensable building blocks, particularly in the synthesis of kinase inhibitors and targeted therapeutics. Ethyl 2-bromopyrimidine-4-carboxylate is a highly valued intermediate due to its exceptional reactivity. However, the very molecular features that make it synthetically useful—its profound electrophilicity and leaving-group dynamics—also impart significant handling hazards.

This whitepaper provides an in-depth, mechanistically grounded guide to the physicochemical profiling, toxicological hazards, and self-validating handling protocols for Ethyl 2-bromopyrimidine-4-carboxylate. By understanding the causality behind its reactivity, researchers can design inherently safer and more efficient experimental workflows.

Physicochemical Profiling & Structural Reactivity

To handle Ethyl 2-bromopyrimidine-4-carboxylate safely, one must first understand its molecular electronics. The pyrimidine core is a severely π-electron-deficient system. The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. This deficiency is further exacerbated by the ester group at the 4-position, which pulls additional electron density away from the ring.

Consequently, the carbon at the 2-position becomes highly electrophilic. The bromine atom serves as an excellent leaving group, making this compound exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) .

Quantitative Data & Mechanistic Implications
ParameterSpecification / DataMechanistic Implication & Causality
Chemical Name Ethyl 2-bromopyrimidine-4-carboxylatePyrimidine core dictates extreme π-electron deficiency.
Molecular Weight 231.05 g/mol Low molecular weight facilitates rapid dermal penetration if spilled.
Physical State Pale yellow solidDust generation risk; mandates handling in a draft-controlled hood.
Electrophilicity High (C2 position)Rapid SNAr reactivity; high risk of protein haptenization (sensitization).
Solubility Soluble in DMF, THF, DCMRequires anhydrous, aprotic solvents to prevent competitive solvolysis.
GHS Hazards H315, H319, H335Direct consequence of electrophilic reactivity with biological nucleophiles.

Hazard Identification & Toxicological Mechanisms

Standard Safety Data Sheets (SDS) classify this compound as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). However, as outlined by the , understanding the mechanism of these hazards is critical for drug development professionals.

  • Protein Haptenization (Sensitization): The high SNAr reactivity means that upon contact with biological tissues, the 2-bromo position can rapidly react with nucleophilic amino acid residues (such as the thiol of cysteine or the amine of lysine) in epidermal proteins. This covalent modification creates a novel antigen (haptenization), which is recognized by Langerhans cells, potentially leading to allergic contact dermatitis.

  • Hydrolytic Degradation: If inhaled, the ester group can undergo hydrolysis in the moisture-rich environment of the respiratory tract, releasing localized acidic byproducts that cause severe respiratory irritation.

Self-Validating Handling & Storage Protocols

The storage and handling of Ethyl 2-bromopyrimidine-4-carboxylate must be treated as a self-validating system, where every step has a built-in verifiable check, adhering to the guidelines set forth in .

Storage Paradigm
  • Condition: Store at 2–8 °C under an inert Argon atmosphere.

  • Causality: Esters of electron-deficient heterocycles are prone to slow hydrolysis when exposed to trace atmospheric moisture. Cold storage reduces the kinetic rate of this degradation. Argon, being denser than air, provides a superior protective blanket compared to Nitrogen.

Handling Workflow Visualization

SafetyWorkflow A Storage & Retrieval (2-8°C, Argon) B Atmosphere Validation (Schlenk Line Bubbler) A->B Transfer to Hood C SNAr Reaction (0°C, Anhydrous THF) B->C Confirmed Inert D Reaction Quench (Aqueous NH4Cl) C->D TLC/LC-MS Complete E Halogenated Waste (Segregated Disposal) D->E Aqueous/Organic Separation

Workflow for SNAr application of Ethyl 2-bromopyrimidine-4-carboxylate.

Experimental Protocol: Controlled SNAr Amination

This protocol outlines the synthesis of an ethyl 2-(alkylamino)pyrimidine-4-carboxylate derivative. It is designed as a self-validating system to ensure both safety and high synthetic yield, utilizing principles found in the .

Step 1: Reagent Equilibration

  • Action: Transfer the sealed reagent bottle from 2–8 °C storage to a desiccator. Allow 30 minutes for thermal equilibration.

  • Causality: Prevents atmospheric moisture from condensing on the cold solid, which would trigger premature ester hydrolysis.

  • Validation Check: The exterior of the bottle must be at ambient temperature and completely dry to the touch before the seal is broken.

Step 2: System Purge and Dissolution

  • Action: In a draft-controlled fume hood, weigh 1.0 eq of the compound into an oven-dried round-bottom flask. Seal with a rubber septum. Apply 3 vacuum/Argon cycles. Inject anhydrous THF (0.2 M) via syringe.

  • Causality: Argon displaces oxygen and moisture. THF provides a polar aprotic medium that solubilizes the reagent without competing as a nucleophile.

  • Validation Check: Monitor the Schlenk line bubbler. A steady cessation of bubbles during the Argon backfill confirms a sealed, leak-free system. The resulting solution must remain clear; turbidity indicates moisture contamination.

Step 3: Cryogenic Control & Nucleophile Addition

  • Action: Submerge the flask in an ice-water bath and insert an internal thermocouple. Once the internal temperature reads 0 ± 2 °C, add 1.1 eq of the amine nucleophile dropwise, followed by 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The SNAr reaction at the 2-position is highly exothermic. Cryogenic control prevents thermal runaway and suppresses competitive nucleophilic attack at the ester carbonyl (aminolysis). DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing protonation of the incoming amine.

  • Validation Check: The internal temperature must not exceed 5 °C during addition. A slight deepening in color (usually yellow to orange) indicates the formation of the Meisenheimer complex intermediate.

Step 4: Quenching and Phase Separation

  • Action: Upon completion (verified by LC-MS), quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

  • Causality: NH4Cl mildly neutralizes the basic environment without hydrolyzing the newly formed ester product.

  • Validation Check: Test the aqueous phase with pH paper; it should read between pH 6–7, confirming the complete neutralization of the basic scavengers.

Step 5: Waste Segregation

  • Action: Dispose of the aqueous phase in standard aqueous waste, and the organic washings in a designated "Halogenated Organic Waste" container.

  • Causality: Residual unreacted starting material contains covalently bound bromine, which requires specialized incineration protocols to prevent environmental halogen contamination, as mandated by.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US), National Academies Press URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) in Organic Synthesis Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS), John Wiley & Sons URL:[Link]

  • Laboratory Chemical Safety Summary (LCSS) Guidelines Source: National Center for Biotechnology Information, PubChem URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Protocols for Ethyl 2-bromopyrimidine-4-carboxylate

Executive Summary The Suzuki-Miyaura cross-coupling (SMC) of heteroaryl halides is a cornerstone reaction in modern drug discovery. However, ethyl 2-bromopyrimidine-4-carboxylate presents a unique dual-challenge substrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) of heteroaryl halides is a cornerstone reaction in modern drug discovery. However, ethyl 2-bromopyrimidine-4-carboxylate presents a unique dual-challenge substrate. While the highly electron-deficient pyrimidine core accelerates the initial oxidative addition of Palladium, the C4-ethyl ester is exceptionally labile and prone to rapid saponification (hydrolysis) under standard aqueous basic conditions. Furthermore, the C2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) if protic, nucleophilic solvents (e.g., ethanol) are employed.

This application note provides a deep-dive into the mechanistic causality of these side reactions and establishes two self-validating, highly optimized protocols to achieve >85% yields while suppressing ester hydrolysis and protodeboronation.

Mechanistic Causality & Substrate Dynamics

To successfully couple ethyl 2-bromopyrimidine-4-carboxylate, one must balance the kinetic demands of the catalytic cycle against the thermodynamic instability of the substrate.

  • Oxidative Addition (Fast): The two electronegative nitrogen atoms in the pyrimidine ring, coupled with the electron-withdrawing C4-ester, make the C2-Br bond highly electrophilic. Oxidative addition of Pd(0) to this bond is nearly instantaneous at elevated temperatures .

  • Transmetalation (Rate-Limiting): Transmetalation requires the activation of the boronic acid by a base to form a reactive boronate species. If this step is sluggish—often due to steric hindrance or electronic mismatch—the long-lived Pd(II) intermediate can undergo protodehalogenation .

  • Ester Lability (The Primary Failure Mode): Standard SMC conditions often utilize strong bases (NaOH, Na2CO3) in high-water-content solvent mixtures (e.g., 3:1 Dioxane:H2O). For this substrate, the pyrimidine ring acts as an electron sink, drastically lowering the activation energy for hydroxide attack on the C4-carbonyl carbon, leading to complete ester hydrolysis before cross-coupling can occur.

Catalytic_Cycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Pyrimidine)Br L_n] Pd0->OxAdd + Substrate (Kinetically Fast) TransMet Transmetalation [Pd(II)(Pyrimidine)(Ar) L_n] OxAdd->TransMet + Ar-B(OH)2 / Base (Rate-Limiting Step) SNAr Side Reaction: S_NAr (Alkoxylation) OxAdd->SNAr Nucleophilic Solvents (EtOH) TransMet->Pd0 Reductive Elimination (Product Formation) Hydrolysis Side Reaction: Ester Hydrolysis TransMet->Hydrolysis High H2O / Strong Base

Catalytic cycle highlighting the rate-limiting step and primary substrate failure modes.

Reaction Optimization Matrix

To empirically demonstrate the causality of reagent selection, the following data summarizes the quantitative outcomes of various condition matrices applied to this substrate.

Reaction SystemCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Target Yield (%)Hydrolysis (%)SNAr (%)
System 1 (Standard) Pd(dppf)Cl2 (5%)K2CO3 (2.0)Dioxane/H2O (3:1)8045 - 5530 - 40< 5
System 2 (Optimized) Pd(dppf)Cl2 (5%)K2CO3 (2.0)Dioxane/H2O (10:1)8075 - 85< 5< 5
System 3 (Anhydrous) XPhos Pd G2 (2%)K3PO4 (2.0)Toluene (Anhy.)10085 - 95 0 < 2
System 4 (Harsh) Pd(PPh3)4 (5%)NaOH (2.0)EtOH/H2O (1:1)80< 10> 8510

SMC_Workflow Start Substrate: Ethyl 2-bromopyrimidine-4-carboxylate Decide Boronic Acid Nature? Start->Decide Cond1 Protocol A: Mild Biphasic Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (10:1) Prod Target Product: Ethyl 2-arylpyrimidine-4-carboxylate Cond1->Prod 80°C, 4-6 h Cond2 Protocol B: Anhydrous XPhos Pd G2 / K3PO4 Toluene Cond2->Prod 100°C, 2-4 h Stable Electron-Rich / Unhindered (e.g., p-Tolylboronic acid) Decide->Stable Standard Unstable Electron-Deficient / Steric (e.g., 2-Pyridylboronic acid) Decide->Unstable Sensitive Stable->Cond1 Unstable->Cond2

Decision matrix for Suzuki-Miyaura coupling of ethyl 2-bromopyrimidine-4-carboxylate.

Experimental Workflows

Protocol A: Mild Biphasic System (Low-Water)

Best for standard, electron-rich aryl boronic acids where transmetalation is naturally fast.

Reagents:

  • Ethyl 2-bromopyrimidine-4-carboxylate (1.0 equiv, 1.0 mmol, 231 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 41 mg)

  • K2CO3 (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / H2O (10:1 v/v, 11 mL total)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-Dioxane and 1 mL of deionized H2O. Seal the tube with a rubber septum. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes via a submerged needle. (Causality: Oxygen must be removed prior to catalyst addition to prevent irreversible oxidation of the electron-rich phosphine ligands).

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2. Reseal and purge the headspace with Argon for 3 minutes.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (>800 rpm). (Causality: High shear stirring is required to overcome mass-transfer limitations in the biphasic 10:1 mixture, ensuring the base is available for boronic acid activation).

  • Workup: After 4-6 hours, cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous System

Best for sterically hindered or electron-deficient boronic acids, or when absolute zero ester hydrolysis is mandated.

Reagents:

  • Ethyl 2-bromopyrimidine-4-carboxylate (1.0 equiv, 1.0 mmol, 231 mg)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%, 16 mg)

  • K3PO4 (Anhydrous, finely milled) (2.0 equiv, 2.0 mmol, 424 mg)

  • Toluene (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry reaction vial with the pyrimidine substrate, boronic acid, finely milled K3PO4, and XPhos Pd G2.

  • Solvent Addition: Add 10 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined crimp cap.

  • Reaction Execution: Heat the mixture to 100 °C for 2-4 hours. (Causality: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and stabilizes the Pd intermediate, while the anhydrous K3PO4 provides sufficient basicity for transmetalation without supplying the hydroxide ions necessary for ester cleavage).

  • Workup: Cool the reaction to room temperature. Filter the crude mixture directly through a short pad of Celite to remove inorganic salts and precipitated palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following In-Process Controls (IPCs) to guarantee the integrity of your reaction:

  • Validation Checkpoint 1 (Catalyst Activation): In Protocol B, the reaction mixture should transition from a pale yellow to a deep red/brown within 10 minutes of heating. This visual cue confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains pale or turns black immediately, oxygen contamination has occurred.

  • Validation Checkpoint 2 (LC-MS at 2 Hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Observation A: Target mass[M+H]+ is dominant. Action: Continue to completion.

    • Observation B: Mass corresponding to [M-28] (loss of ethyl, presence of carboxylic acid) is observed. Action: Hydrolysis is occurring. Abort Protocol A and switch to Protocol B for future runs.

    • Observation C: Starting material remains, but boronic acid mass is absent. Action: Protodeboronation has occurred due to slow transmetalation . Add an additional 0.5 equiv of boronic acid and increase stirring speed.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

Application

Nucleophilic aromatic substitution (SNAr) of Ethyl 2-bromopyrimidine-4-carboxylate

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals executing late-stage functionalization and scaffold building. Substrate Significance & Mechanistic Rationale Et...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals executing late-stage functionalization and scaffold building.

Substrate Significance & Mechanistic Rationale

Ethyl 2-bromopyrimidine-4-carboxylate is a highly privileged electrophilic scaffold in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and receptor antagonists. The pyrimidine core is inherently electron-deficient. When flanked by an electron-withdrawing ethyl ester at the C4 position and a highly labile bromide leaving group at the C2 position, the substrate exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr).

Unlike aliphatic substitutions, SNAr on this scaffold operates through an addition-elimination mechanism. The rate-determining step is the nucleophilic attack at the C2 carbon, generating an anionic intermediate known as the .

In this specific substrate, the Meisenheimer complex is profoundly stabilized by three synergistic factors:

  • The inductive and resonance electron-withdrawing effects of the two endocyclic nitrogen atoms.

  • The orthogonal electron-withdrawing pull of the C4-ester group.

  • The high electronegativity of the C2-bromine atom prior to its expulsion.

Once the complex forms, the rapid expulsion of the bromide ion restores aromaticity, driving the reaction to completion.

SNAr_Mechanism Sub Ethyl 2-bromopyrimidine -4-carboxylate MC Meisenheimer Complex Sub->MC Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->MC Prod C2-Substituted Product MC->Prod Rearomatization LG Bromide (Br⁻) MC->LG Leaving Group Expulsion

Logical flow of the SNAr mechanism on the pyrimidine scaffold.

Experimental Design: The Causality Behind the Choices

To ensure high yields and suppress side reactions (such as competitive ester hydrolysis or C4-attack), experimental parameters must be tightly controlled according to standard .

  • Solvent Selection : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are mandated. Causality : These solvents solvate the nucleophile without hydrogen-bonding to it (which would dampen its reactivity), while simultaneously stabilizing the highly polar Meisenheimer transition state.

  • Base Selection : For amine nucleophiles, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is preferred. Causality : DIPEA’s increased steric bulk eliminates the risk of the base acting as a competing nucleophile, a common failure point when using less hindered bases like Triethylamine (TEA) with highly electrophilic pyrimidines.

  • Temperature Control : Because the C2 position is hyper-activated, primary and secondary aliphatic amines react vigorously at 0 °C to room temperature. Causality : Heating is only required for sterically hindered or electronically deactivated nucleophiles (e.g., anilines). Overheating aliphatic amine reactions will lead to thermal degradation of the ester or unwanted transamidation.

Experimental_Workflow S1 1. Solvation Dissolve substrate in DMF/THF S2 2. Base Addition Add DIPEA to scavenge HBr S1->S2 S3 3. Nucleophile Addition Dropwise at 0°C to RT S2->S3 S4 4. Self-Validation LC-MS/TLC Monitoring S3->S4 S5 5. Isolation Aqueous Workup & Chromatography S4->S5

Step-by-step experimental workflow for SNAr execution.

Self-Validating Experimental Protocols

Protocol A: C-N Bond Formation (Amination with Secondary Amines)
  • Preparation : In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve Ethyl 2-bromopyrimidine-4-carboxylate (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL).

  • Base Addition : Add DIPEA (1.5 equiv, 3.0 mmol) via syringe.

    • Causality: The base must be present before the nucleophile to immediately neutralize the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the incoming amine.

  • Nucleophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (1.1 equiv, 2.2 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic addition step, suppressing potential transamidation at the C4 ester.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Monitor via LC-MS.

    • Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br isotopes). The successful product mass will completely lack this isotopic signature, providing immediate, definitive proof of substitution.

  • Workup : Quench with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification with Alkoxides)
  • Preparation : Dissolve the pyrimidine substrate (1.0 equiv) in anhydrous THF at 0 °C.

  • Nucleophile Generation : In a separate vial, generate the alkoxide by reacting the corresponding alcohol (1.05 equiv) with Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) in THF until gas evolution ceases.

    • Causality: Pre-forming the alkoxide prevents the base from directly attacking the C4 ester, a common side-reaction if base and alcohol are mixed in the presence of the substrate.

  • Addition : Transfer the alkoxide solution dropwise to the pyrimidine solution at 0 °C.

  • Validation & Workup : Monitor by TLC. Quench carefully with a saturated NH₄Cl solution.

    • Validation Check: NH₄Cl is specifically chosen to neutralize excess alkoxide without raising the pH high enough to hydrolyze the newly formed product's C4-ester. Extract and purify as above.

Quantitative Data Summary

The following table outlines standard parameters and expected yields for various nucleophile classes reacting with Ethyl 2-bromopyrimidine-4-carboxylate.

Nucleophile ClassRepresentative ReagentSolventBaseTempTimeExpected Yield
Primary Amine BenzylamineDMFDIPEA20 °C2 h88 - 94%
Secondary Amine MorpholineTHFDIPEA0 to 20 °C1.5 h90 - 96%
Aryl Amine p-AnisidineDMSOK₂CO₃80 °C12 h75 - 82%
Alkoxide Sodium MethoxideMeOHNone0 °C1 h85 - 90%
Thiolate ThiophenolDMFK₂CO₃20 °C3 h89 - 95%

References

  • IUPAC Gold Book : Meisenheimer Complex. Compendium of Chemical Terminology, 2nd ed. Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications.[Link]

  • Organic Chemistry Portal : Nucleophilic Aromatic Substitution.[Link]

  • Chemistry LibreTexts : 17.12: Nucleophilic Aromatic Substitution. Map: Organic Chemistry (Wade).[Link]

Method

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors Utilizing Ethyl 2-bromopyrimidine-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Strategic Rationale & Scaffold Analysis The 2-aminopyrimidine motif is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale & Scaffold Analysis

The 2-aminopyrimidine motif is a privileged pharmacophore in targeted oncology, serving as the core scaffold for numerous FDA-approved ATP-competitive kinase inhibitors (e.g., Imatinib, Palbociclib) [1]. When designing novel kinase inhibitors, Ethyl 2-bromopyrimidine-4-carboxylate emerges as an exceptionally versatile building block.

As a Senior Application Scientist, I select this specific scaffold for its highly predictable and regioselective reactivity. The synthetic logic relies on the electronic landscape of the pyrimidine ring: the electron-withdrawing nature of the two endocyclic nitrogen atoms is synergistically enhanced by the C4-ethyl ester. This creates a severe electron deficiency at the C2 position, rendering the C2-bromide highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

By leveraging this scaffold, we can execute a highly efficient, three-stage divergent synthesis:

  • C2-Functionalization: Installation of a specificity-pocket-binding moiety via SNAr or Buchwald-Hartwig cross-coupling.

  • C4-Ester Saponification: Unmasking the carboxylic acid.

  • C4-Amide Coupling: Installation of the critical hinge-binding motif, which mimics the hydrogen-bonding pattern of the adenine ring of ATP [2].

Synthetic Workflow

The following diagram outlines the logical progression from the raw scaffold to the final biologically active kinase inhibitor.

SynthWorkflow A Ethyl 2-bromopyrimidine-4-carboxylate (Core Scaffold) B C2-Amination (SNAr) Amine, DIPEA, iPrOH A->B C Ethyl 2-(amino)pyrimidine-4-carboxylate (Intermediate 1) B->C D Ester Saponification LiOH, THF/H2O C->D E 2-(amino)pyrimidine-4-carboxylic acid (Intermediate 2) D->E F Amide Coupling R-NH2, HATU, DIPEA E->F G Target Kinase Inhibitor (Hinge-Binding Amide) F->G

Fig 1. Three-step synthetic workflow for pyrimidine-4-carboxamide kinase inhibitors.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful transformations before proceeding to the next step.

Phase A: C2-Amination via SNAr

Objective: Displace the C2-bromide with a primary or secondary amine. Causality: Isopropanol (i-PrOH) is chosen as the solvent because its moderate polarity stabilizes the Meisenheimer complex intermediate during SNAr without promoting premature ester hydrolysis (which can occur in more protic/aqueous environments). N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 2-bromopyrimidine-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous i-PrOH (15 mL).

  • Reagent Addition: Add the desired amine (1.2 eq, 6.0 mmol) followed by DIPEA (2.0 eq, 10.0 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4–12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the bromine atom. Successful conversion is validated by the disappearance of this doublet and the emergence of a single product mass peak [M+H]⁺.

  • Workup: Concentrate the mixture in vacuo. Dilute with EtOAc (50 mL), wash with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1.

Phase B: C4-Ester Saponification

Objective: Hydrolyze the ethyl ester to a carboxylic acid. Causality: Lithium hydroxide (LiOH) is utilized instead of Sodium hydroxide (NaOH) because the lithium cation coordinates effectively with the pyrimidine nitrogens and the carbonyl oxygen, providing a milder hydrolysis environment that prevents unwanted ring-opening or degradation of the pyrimidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in one portion at room temperature.

  • Reaction Execution: Stir at room temperature for 2–4 hours.

  • Workup: Remove organic solvents in vacuo. Dilute the remaining aqueous layer with water and cool to 0°C. Carefully acidify with 1M HCl to pH ~3-4.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford Intermediate 2 as a solid.

Phase C: C4-Amide Formation (Hinge-Binding Motif)

Objective: Couple the carboxylic acid with an amine to form the final inhibitor. Causality: HATU is selected as the coupling reagent because it generates an highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This is critical for overcoming the steric hindrance and poor nucleophilicity often associated with the complex amines used to target kinase solvent channels [3].

Step-by-Step Methodology:

  • Activation: Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2–6 hours.

  • Self-Validation (TLC/LC-MS): Confirm the consumption of the activated ester.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor in high purity (>95%).

Quantitative Data: C2-Amination Optimization

The reactivity of the C2-bromide varies significantly based on the nucleophilicity of the incoming amine. The table below summarizes optimized conditions for different amine classes.

EntryAmine TypeReagents & SolventsTemp (°C)Time (h)Yield (%)
1Aliphatic (Primary)Amine, DIPEA, i-PrOH80488 - 92
2Aliphatic (Secondary)Amine, DIPEA, i-PrOH80685 - 89
3Electron-Rich AnilineAmine, DIPEA, n-BuOH1001270 - 75
4Electron-Deficient AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane1101665 - 72*

*Note: For highly electron-deficient anilines (Entry 4), SNAr fails. The protocol must pivot to a Buchwald-Hartwig palladium-catalyzed cross-coupling to achieve acceptable yields.

Structural Biology & Binding Logic

Understanding why we synthesize this specific structure is as important as the synthesis itself. The resulting pyrimidine-4-carboxamide is designed to dock precisely into the ATP-binding site of the target kinase.

KinaseBinding Inhibitor Pyrimidine Inhibitor Hinge Kinase Hinge Region (ATP Pocket) Inhibitor->Hinge C4-Amide (H-Bonding) Solvent Solvent Channel Inhibitor->Solvent C4-Substituent (Solubility) Specificity Specificity Pocket (DFG-in/out) Inhibitor->Specificity C2-Aryl (Hydrophobic)

Fig 2. Pharmacophore mapping of the pyrimidine scaffold within the kinase ATP-binding site.

  • The Hinge Region: The C4-amide acts as a bidentate hydrogen bond donor/acceptor, interacting with the backbone amide NH and carbonyl oxygen of the kinase hinge region (mimicking the N1 and N6 of adenine).

  • The Specificity Pocket: The group installed at the C2 position via SNAr projects deep into the hydrophobic specificity pocket (often dictating selectivity between different kinase families).

  • The Solvent Channel: The substituent attached to the C4-amide nitrogen generally points outwards toward the solvent, providing an ideal vector for installing solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties.

References

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at:[Link]

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Available at:[Link]

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Bromopyrimidine Derivatives

Prepared by: Senior Application Scientist, Catalysis & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & The Chemical Challenge The 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Catalysis & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & The Chemical Challenge

The 2-aminopyrimidine motif is a privileged pharmacophore ubiquitous in modern drug discovery, particularly within kinase inhibitors and CNS-active therapeutics. While the is the premier method for constructing these C–N bonds, 2-bromopyrimidines present two distinct mechanistic challenges that frequently derail standard coupling conditions:

  • Catalyst Poisoning via N-Coordination: The basic nitrogens of the pyrimidine ring are excellent σ -donors. They can aggressively coordinate to electrophilic Pd(II) intermediates, forming stable, off-cycle complexes that drain the active catalyst pool.

  • Competing SN​Ar Pathways: 2-Bromopyrimidines are highly electron-deficient. When subjected to strong, nucleophilic bases (e.g., sodium tert-butoxide), uncatalyzed nucleophilic aromatic substitution ( SN​Ar ) outcompetes the Pd-catalyzed cycle, yielding unwanted ether byproducts.

This application note provides a causally driven, self-validating framework for successfully coupling primary and secondary amines to 2-bromopyrimidines, emphasizing rational ligand selection and precatalyst activation.

Mechanistic Insights & Rational Catalyst Design

To overcome the innate liabilities of 2-bromopyrimidines, the catalytic system must be engineered for rapid oxidative addition and extreme steric shielding.

Ligand Selection: Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory. The extreme steric bulk of ligands like RuPhos and BrettPhos serves a dual purpose: it accelerates reductive elimination and physically blocks the pyrimidine nitrogens from coordinating to the palladium center. demonstrated that matching the ligand's binding pocket to the amine class is critical to prevent bis-arylation and maximize turnover.

Precatalyst Selection: Traditional Pd sources like Pd2​(dba)3​ are highly inefficient for heteroaryl couplings because the dba ligand competes with the phosphine, and the slow generation of Pd(0) allows the 2-bromopyrimidine to poison the metal before the cycle begins. Generation 3 (G3) or Generation 4 (G4) palladacycles are required. These single-component, air-stable solids rapidly generate the active 14-electron L⋅Pd(0) species upon mild base activation.

Catalytic Cycle & Poisoning Pathways

G Precat Pd(II) Precatalyst (e.g., RuPhos Pd G3) Pd0 Active Pd(0)L Species Precat->Pd0 Base Activation OxAdd Oxidative Addition (2-Bromopyrimidine) Pd0->OxAdd Fast Addition Poison Catalyst Poisoning (N-coordination) Pd0->Poison Off-cycle Binding Coord Amine Binding & Deprotonation OxAdd->Coord Base / Amine OxAdd->Poison Substrate Inhibition RedElim Reductive Elimination (Product Release) Coord->RedElim Steric Bulk Driven RedElim->Pd0 Regeneration

Catalytic cycle of 2-bromopyrimidine amination highlighting off-cycle poisoning risks.

Reaction Parameter Optimization Matrix

The following table summarizes the validated parameters for coupling various amine classes to 2-bromopyrimidines. Quantitative yields in these optimized regimes typically exceed 85%.

Amine ClassRecommended LigandPrecatalystPreferred BaseSolventTemp (°C)Competing SN​Ar Risk
Primary Aliphatic tBuBrettPhosG3 / G4 K3​PO4​ or Cs2​CO3​ 1,4-Dioxane80 - 100High
Primary Aromatic BrettPhosG3 / G4 K2​CO3​ or LHMDSt-Amyl OH80 - 100Low
Secondary Aliphatic RuPhosG3 / G4 Cs2​CO3​ Toluene80 - 90Medium
Secondary Aromatic RuPhos / XPhosG3 / G4 Cs2​CO3​ 1,4-Dioxane90 - 110Low

Note: Strong alkoxide bases (e.g., NaOtBu ) are explicitly excluded from this matrix to ensure high functional group tolerance and to eliminate the formation of tert-butyl pyrimidin-2-yl ethers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture, researchers can precisely calculate NMR yields and mass balance from a single crude aliquot, diagnosing failure modes (e.g., catalyst death vs. substrate degradation) without requiring full workup.

Materials & Reagents (1.0 mmol Scale)
  • Electrophile: 2-Bromopyrimidine (1.0 equiv, 1.0 mmol, 159 mg)

  • Nucleophile: Morpholine (Secondary Aliphatic) (1.2 equiv, 1.2 mmol, 104 mg)

  • Precatalyst: RuPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.7 mg)

  • Base: Cesium Carbonate ( Cs2​CO3​ ), finely milled (2.0 equiv, 2.0 mmol, 652 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 equiv, 0.33 mmol, 56 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Solid Matrix:

    • In a nitrogen-filled glovebox (or using standard Schlenk techniques on the bench), add the 2-bromopyrimidine, RuPhos Pd G3, milled Cs2​CO3​ , and 1,3,5-trimethoxybenzene to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality Check: Milling the Cs2​CO3​ increases the surface area, which is critical because the deprotonation step in weak-base Buchwald-Hartwig aminations occurs entirely at the solid-liquid interface.

  • Addition of Liquids & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL) followed by morpholine.

    • Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with ultra-pure Argon for 10 minutes.

    • Causality Check: Oxygen rapidly oxidizes the electron-rich RuPhos ligand to its phosphine oxide, permanently destroying the catalyst.

  • Reaction Execution:

    • Place the vial in a pre-heated aluminum block at 85 °C. Stir vigorously (800+ RPM) to ensure suspension of the inorganic base.

  • In-Process Monitoring (The Validation Step):

    • At t=4 hours, pierce the septum with a micro-syringe and withdraw a 20 μL aliquot.

    • Dilute the aliquot in 0.6 mL of CDCl3​ , filter through a small plug of Celite, and acquire a standard 1H NMR spectrum.

    • Validation: Integrate the product peaks against the internal standard (1,3,5-trimethoxybenzene, aromatic singlet at δ 6.10 ppm).

    • If Yield > 95%: Proceed to workup.

    • If SM remains but Yield + SM < 50%: Substrate is degrading. Lower temperature or switch to a less polar solvent (Toluene).

    • If SM remains and Yield + SM > 95%: Catalyst has died. Spike in an additional 1 mol% RuPhos Pd G3.

  • Quench and Workup:

    • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Troubleshooting & Field Insights

  • Observation: Formation of bis-arylated primary amines (tertiary amine product).

    • Causality: The mono-arylated product is outcompeting the primary amine for the Pd catalyst.

    • Solution: Switch the ligand from RuPhos to BrettPhos . The specific biaryl substitution pattern of BrettPhos creates a binding pocket that is too sterically hindered to accommodate a secondary diarylamine, strictly halting the reaction at the mono-arylation stage.

  • Observation: High levels of hydrodehalogenation (pyrimidine formation).

    • Causality: The rate of reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination from the amine or solvent.

    • Solution: Increase the steric bulk of the ligand, or increase the concentration of the reaction (from 0.2 M to 0.5 M) to force faster amine binding.

References

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Surry, D. S., & Buchwald, S. L. (2011). Chemical Science, 2(1), 27-50. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • N-Substituted Indolyl Phosphine Ligands for the Pd-Catalyzed Amination of Heteroaryl Chlorides Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). The Journal of Organic Chemistry, 78(11), 5530-5535. URL:[Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). Journal of the American Chemical Society, 130(21), 6686-6687. URL:[Link]

Method

Application Note: Chemoselective Hydrolysis of Ethyl 2-Bromopyrimidine-4-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized pyrimidines is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry. Ethyl 2-bromopyrimidine-4-carboxylate presents a classic chemoselectivity challenge during downstream processing: hydrolyzing the C4-ethyl ester to the corresponding carboxylic acid without inducing nucleophilic aromatic substitution (SNAr) at the highly electrophilic C2-position.

This application note details field-proven methodologies to achieve this transformation. By manipulating reaction kinetics and utilizing orthogonal reagents, we can effectively suppress the SNAr pathway, ensuring high yields and purity of the desired 2-bromopyrimidine-4-carboxylic acid.

Mechanistic Context: The Chemoselectivity Challenge

To design a self-validating protocol, one must first understand the competing electronic forces within the substrate. The pyrimidine ring, featuring two electronegative nitrogen atoms, strongly depletes electron density from the C2 and C4 positions [1].

When exposed to standard aqueous bases (e.g., 1M NaOH at ambient temperature), the hydroxide anion acts indiscriminately:

  • Ester Hydrolysis: Attack at the C4' carbonyl carbon.

  • SNAr: Attack at the C2 carbon, displacing the highly labile bromide leaving group.

The Kinetic Solution: The activation energy ( Ea​ ) required for ester hydrolysis is lower than that required for SNAr. By lowering the reaction temperature to 0 °C, we exploit this kinetic window. The ester hydrolysis proceeds rapidly, while the SNAr pathway is effectively "frozen out." Furthermore, utilizing Lithium Hydroxide (LiOH) provides a subtle catalytic advantage: the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the carbonyl's electrophilicity, directing the hydroxide attack and further differentiating the two competitive pathways [2].

Chemoselectivity SM Ethyl 2-bromopyrimidine -4-carboxylate Desired 2-Bromopyrimidine -4-carboxylic acid (Desired Product) SM->Desired Kinetic Control (LiOH, 0 °C) Undesired 2-Hydroxypyrimidine -4-carboxylic acid (SNAr Byproduct) SM->Undesired Thermodynamic Control (NaOH, Heat)

Figure 1: Divergent chemoselectivity pathways under kinetic vs. thermodynamic control.

Comparative Methodologies

Depending on the scale of your synthesis and the exact sensitivity of your downstream intermediates, different protocols may be warranted. Table 1 summarizes the quantitative data for three validated approaches.

Table 1: Comparison of Hydrolysis Strategies

ParameterProtocol A: Kinetic LiOHProtocol B: Organotin CleavageProtocol C: Acidic Hydrolysis
Reagents LiOH·H2O (1.05 eq)Me3SnOH (2.0 eq)6M HCl / 1,4-Dioxane
Temperature 0 °C80 °C60 °C
Reaction Time 1.5 hours4 - 6 hours12 - 16 hours
Typical Yield 85 - 90%90 - 95%70 - 75%
SNAr Byproduct < 5%< 1%< 2%
Scalability Excellent (Kilogram scale)Poor (Toxicity of Tin)Good
Primary Use Case Standard library synthesisUltra-sensitive substratesBase-sensitive substrates

Experimental Protocols

Protocol A: Kinetic Basic Hydrolysis (Standard Method)

This is the most scalable and cost-effective method for this transformation. The causality behind the solvent choice and pH adjustments is critical for success.

Reagents & Materials:

  • Ethyl 2-bromopyrimidine-4-carboxylate (10.0 mmol, 2.31 g)

  • Lithium hydroxide monohydrate (LiOH·H2O) (10.5 mmol, 0.44 g)

  • Tetrahydrofuran (THF) / Deionized Water

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (2.31 g) in 30 mL of THF in a 100 mL round-bottom flask.

    • Causality: THF easily solubilizes the organic ester.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Dissolve LiOH·H2O (0.44 g) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution over 15 minutes.

    • Causality: The 3:1 THF/H2O ratio prevents the mixture from freezing at 0 °C while maintaining a homogenous monophasic reaction, ensuring consistent reaction kinetics.

  • Monitoring: Stir the mixture at 0 °C for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LCMS. Do not allow the reaction to warm to room temperature.

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction at 0 °C by the dropwise addition of 1M HCl until the internal pH reaches exactly 2.5.

    • Causality: The pKa of the resulting pyrimidine-4-carboxylic acid is approximately 2.5–3.0 due to the electron-withdrawing ring. Acidifying to pH 2.5 ensures the product is fully protonated (neutral) and will partition into the organic layer. Over-acidifying (pH < 1) risks protonating the pyrimidine nitrogens, forming a water-soluble salt and drastically reducing extraction yields.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target acid as a white to pale-yellow solid.

Workflow Step1 1. Dissolution Substrate in THF/H2O (3:1) at 0 °C Step2 2. Base Addition Dropwise addition of 1.05 eq LiOH (aq) Step1->Step2 Step3 3. Monitoring TLC/LCMS until ester consumption (< 2h) Step2->Step3 Step4 4. Quenching Acidify with 1M HCl to pH 2.5 at 0 °C Step3->Step4 Step5 5. Isolation EtOAc Extraction & Crystallization Step4->Step5

Figure 2: Step-by-step workflow for the kinetic LiOH hydrolysis protocol.

Protocol B: Organotin-Mediated Cleavage (For Ultra-Sensitive Substrates)

If Protocol A yields unacceptable levels of SNAr byproduct due to specific structural constraints in complex analogs, Trimethyltin hydroxide (Me3SnOH) offers a completely orthogonal, non-nucleophilic approach [3].

Step-by-Step Procedure:

  • Dissolve the ester (10.0 mmol) in 40 mL of 1,2-Dichloroethane (DCE).

  • Add Me3SnOH (20.0 mmol, 3.61 g).

    • Causality: Me3SnOH operates via a unique mechanism involving coordination to the carbonyl oxygen and intramolecular delivery of hydroxide, completely avoiding free nucleophiles in solution, thus rendering the C2-bromide untouched even at elevated temperatures.

  • Heat the mixture to 80 °C for 4 to 6 hours under a nitrogen atmosphere.

  • Concentrate the mixture in vacuo. Partition the residue between EtOAc (50 mL) and 0.1M HCl (50 mL) to remove tin residues.

  • Extract the aqueous layer with EtOAc (2 x 20 mL), dry the combined organics, and concentrate to yield the highly pure carboxylic acid.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Nicolaou, K. C., Estrada, A. A., Zacuto, M. J., Bheema Rao, P., & Safina, B. S. (2005). Trimethyltin Hydroxide: A Highly Efficient Reagent for the Mild Hydrolysis of Esters. Angewandte Chemie International Edition, 44(9), 1378-1382.[Link]

Application

Application Note: Divergent Synthesis Strategies Using Ethyl 2-bromopyrimidine-4-carboxylate

Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, serving as the core scaffold for numerous FDA-approved kinase inhibitors, GPCR modulators, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, serving as the core scaffold for numerous FDA-approved kinase inhibitors, GPCR modulators, and antiviral agents. Ethyl 2-bromopyrimidine-4-carboxylate is a highly strategic, bifunctional building block. Its value lies in the precise, orthogonal reactivity of its two functional handles: the highly electrophilic C2-bromide and the versatile C4-ethyl ester.

By exploiting the distinct electronic properties of these positions, researchers can execute divergent synthetic workflows, rapidly generating vast libraries of structurally diverse analogs from a single starting material [1].

Mechanistic Foundations of Orthogonal Reactivity

To effectively utilize this building block, one must understand the causality behind its reactivity profile:

  • The C2-Bromide (Electrophilic Hub): The pyrimidine ring is inherently electron-deficient. The addition of the electron-withdrawing ester group at C4 further depletes electron density, particularly at the C2 and C6 positions. Flanked by two electronegative nitrogen atoms, the C2 position bears a strong partial positive charge ( δ+ ). This makes the C2-bromide exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) and an excellent oxidative addition partner for Palladium(0) in cross-coupling reactions.

  • The C4-Ethyl Ester (Acyl Hub): The ester serves as a protected functional group during C2 manipulation. Once the C2 position is functionalized, the ester can be orthogonally modified via saponification, reduction, or direct amidation to explore structure-activity relationships (SAR) in the target binding pocket.

Workflow Core Ethyl 2-bromopyrimidine- 4-carboxylate SNAr SNAr Reaction (Amines/Alcohols) Core->SNAr Nucleophile Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd cat. Inter1 2-Substituted Intermediate SNAr->Inter1 Inter2 2-Aryl Intermediate Suzuki->Inter2 Amidation C4 Amidation (Divergent Library) Inter1->Amidation AlMe3, Amine Inter2->Amidation AlMe3, Amine

Caption: Divergent synthetic workflow for orthogonal functionalization of the pyrimidine scaffold.

Self-Validating Experimental Protocols

The following protocols have been optimized for high yield and purity. Each protocol includes a Self-Validation Checkpoint to ensure the integrity of the synthetic step before proceeding.

Protocol A: Regioselective SNAr at C2 with Aliphatic Amines

Objective: Synthesize ethyl 2-(morpholin-4-yl)pyrimidine-4-carboxylate. Mechanistic Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in a polar aprotic solvent (DMF). The polar solvent stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the reaction [2]. Temperature control is critical; initiating at 0 °C prevents exothermic runaway and suppresses competitive attack at the C6 position.

Step-by-Step Methodology:

  • Preparation: Charge a dry 50 mL round-bottom flask with ethyl 2-bromopyrimidine-4-carboxylate (1.0 eq, 2.16 mmol) and anhydrous DMF (10 mL) under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add DIPEA (1.5 eq, 3.24 mmol) dropwise, followed by the slow addition of morpholine (1.1 eq, 2.38 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture and dilute in 1 mL of MeCN. Analyze via LC-MS.

    • Diagnostic Marker: The starting material exhibits a distinct 1:1 isotopic doublet mass peak due to the 79 Br and 81 Br isotopes. Successful conversion is confirmed by the complete disappearance of this doublet and the emergence of a single product mass peak [M+H]+ .

  • Workup: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Mechanism Reactant C2-Bromopyrimidine Complex Meisenheimer Complex Reactant->Complex Attack Nucleophile Amine (Nu:) Nucleophile->Complex Product C2-Aminopyrimidine Complex->Product -HBr

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize ethyl 2-phenylpyrimidine-4-carboxylate. Mechanistic Causality: Pd(dppf)Cl 2​ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. Potassium carbonate (K 2​ CO 3​ ) is chosen over stronger bases (like Cs 2​ CO 3​ ) to activate the boronic acid for transmetalation while preventing premature saponification of the C4-ethyl ester [3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine ethyl 2-bromopyrimidine-4-carboxylate (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl 2​ (0.05 eq, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL), followed by K 2​ CO 3​ (2.0 eq, 2.0 mmol).

  • Degassing: Purge the vial with argon for 5 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalytic cycle.

  • Reaction: Seal the vial and heat at 90 °C for 4 hours in an oil bath.

  • Self-Validation Checkpoint (TLC): Elute a small aliquot on a silica TLC plate (Hexanes:EtOAc 3:1). The product will appear as a highly UV-active spot (due to extended conjugation from the phenyl ring) with a lower R f​ than the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Dry and concentrate the organic layer, then purify via flash chromatography.

Protocol C: Direct C4 Amidation via Weinreb-Type Intermediate

Objective: Convert the C4-ethyl ester directly to an amide without prior hydrolysis. Mechanistic Causality: Standard ester amidation requires harsh heating. By pre-treating the amine with Trimethylaluminum (AlMe 3​ ), we generate a highly nucleophilic dimethylaluminum amide complex. This complex readily attacks the ester carbonyl at room temperature, facilitating a rapid and clean conversion.

Step-by-Step Methodology:

  • Activation: Dissolve the desired amine (1.5 eq) in anhydrous DCM under argon. Cool to 0 °C.

  • Complex Formation: Carefully add AlMe 3​ (2.0 M in toluene, 1.5 eq) dropwise. Stir for 30 minutes at room temperature to form the active aluminum amide.

  • Coupling: Add a solution of the C2-functionalized ethyl pyrimidine-4-carboxylate (1.0 eq) in DCM. Stir for 2-4 hours.

  • Self-Validation Checkpoint (Quench): Caution: AlMe 3​ is highly reactive. Carefully quench a 50 µL aliquot into 1N HCl and extract with EtOAc. LC-MS will show the mass shift from the ethyl ester to the target amide.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions and expected yields for the functionalization of ethyl 2-bromopyrimidine-4-carboxylate based on standard medicinal chemistry parameters.

Reaction TypeReagent / PartnerCatalyst / BaseSolvent systemTemp (°C)Time (h)Expected Yield (%)
SNAr (1° Amine) BenzylamineDIPEA (1.5 eq)DMF25285 - 92
SNAr (2° Amine) MorpholineDIPEA (1.5 eq)DMF25288 - 95
SNAr (Alkoxide) Sodium methoxideNone (Reagent acts as base)MeOH0 to 25175 - 80
Suzuki Coupling Phenylboronic acidPd(dppf)Cl 2​ / K 2​ CO 3​ Dioxane/H 2​ O (4:1)90478 - 85
Suzuki Coupling 3-Pyridylboronic acidPd(PPh 3​ ) 4​ / Na 2​ CO 3​ Toluene/EtOH/H 2​ O100665 - 72
Direct Amidation AnilineAlMe 3​ (1.5 eq)DCM25370 - 82

References

  • Title: Journal of Medicinal Chemistry: Synthesis and Reactivity of Heterocycles Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary: Pyrimidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Organic Syntheses: Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses, Inc. URL: [Link]

Method

Advanced Protocol: Stille Cross-Coupling of Ethyl 2-bromopyrimidine-4-carboxylate

Executive Summary The cross-coupling of electron-deficient heteroaryl halides is a cornerstone of modern drug discovery. Ethyl 2-bromopyrimidine-4-carboxylate presents a unique synthetic challenge: the highly electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cross-coupling of electron-deficient heteroaryl halides is a cornerstone of modern drug discovery. Ethyl 2-bromopyrimidine-4-carboxylate presents a unique synthetic challenge: the highly electrophilic C2 position and the base-sensitive ethyl ester make traditional Suzuki-Miyaura couplings problematic due to competing hydrolysis and SNAr side reactions.

The Stille coupling offers a neutral, highly chemoselective alternative. This application note details an optimized, copper-assisted Stille coupling protocol specifically tailored for this substrate, ensuring high yields, preservation of the ester moiety, and efficient removal of toxic organotin byproducts.

Mechanistic Rationale & Substrate Profiling

Causality in Reaction Design

Ethyl 2-bromopyrimidine-4-carboxylate is doubly deactivated by the pyrimidine nitrogen atoms and the C4 ester group. This severe electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond. However, it also stabilizes the resulting Pd(II) intermediate, making transmetalation the rate-limiting step [1].

To overcome this thermodynamic sink, we employ the "Copper Effect" [2]. The addition of catalytic Copper(I) Iodide (CuI) serves a dual purpose:

  • Ligand Scavenging : CuI sequesters free phosphine ligands, opening coordination sites on the Pd(II) complex.

  • Kinetic Acceleration : CuI undergoes rapid transmetalation with the organostannane to form a transient, highly reactive organocopper species. This intermediate transfers the organic payload to the Pd(II) center orders of magnitude faster than the stannane alone [3].

Catalytic Cycle Visualization

G N1 Pd(0) Catalyst N2 Oxidative Addition (Fast) N1->N2 + Pyrimidine-Br N3 Organocopper Intermediate N2->N3 + CuI / R-SnBu3 N4 Transmetalation (Rate-Limiting) N2->N4 Direct Pathway (Slow) N3->N4 Cu-Assisted Pathway (Fast) N5 Reductive Elimination N4->N5 N5->N1 Product Release

Cu-assisted Stille coupling catalytic cycle for pyrimidine substrates.

Optimization Data

The following table summarizes the quantitative optimization data for coupling Ethyl 2-bromopyrimidine-4-carboxylate with tributyl(phenyl)stannane. The data highlights the necessity of the copper co-catalyst.

EntryCatalyst System (mol%)SolventAdditiveTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)TolueneNone10045%Sluggish transmetalation; significant homocoupling observed.
2Pd(PPh3)4 (5%)TolueneCuI (10%)10082%CuI drastically accelerates transmetalation.
3Pd2(dba)3 (2.5%) / P(t-Bu)31,4-DioxaneCsF (2.0 eq)8089%Fluoride activation of stannane yields optimal results [3].
4Pd(dppf)Cl2 (5%)DMFCuI (10%)9061%Polar solvent induces partial substrate degradation.

Note: Entry 2 provides the most robust balance of cost, operational simplicity, and yield for standard laboratory scale.

Standard Operating Procedure (SOP)

Reagents & Equipment
  • Substrate : Ethyl 2-bromopyrimidine-4-carboxylate (1.0 equiv, 1.0 mmol, 231.05 mg)

  • Nucleophile : Tributyl(aryl/heteroaryl)stannane (1.2 equiv, 1.2 mmol)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%, 57.8 mg)

  • Co-catalyst : Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%, 19.0 mg)

  • Solvent : Anhydrous Toluene (10 mL), degassed via sparging with Argon for 15 minutes.

  • Workup Reagent : Potassium Fluoride (KF), 10% w/v aqueous solution.

Step-by-Step Protocol

Step 1: Reaction Assembly (Self-Validating Setup)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromopyrimidine-4-carboxylate, Pd(PPh3)4, and CuI.

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Pd(0) is highly sensitive to atmospheric oxygen, which will irreversibly oxidize the catalyst to inactive Pd(II) species.

Step 2: Reagent Addition

  • Inject the degassed anhydrous toluene (10 mL) through the septum.

  • Inject the tributylstannane reagent dropwise.

  • Stir at room temperature for 5 minutes. The solution should appear pale yellow to orange.

Step 3: Heating and Reaction Monitoring

  • Transfer the flask to a pre-heated oil bath at 100 °C.

  • Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint: Ethyl 2-bromopyrimidine-4-carboxylate is highly UV-active. The reaction is deemed complete when the starting material peak at 254 nm is fully consumed (typically 4–6 hours). The solution will darken to a deep red/brown as Pd black begins to precipitate, signaling catalyst turnover completion.

Step 4: Quenching and Tin Removal

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of a 10% aqueous KF solution directly to the flask and stir vigorously for 60 minutes.

  • Causality: Organotin byproducts (e.g., Bu3SnBr) streak heavily on silica gel. The fluoride ions react with the tin residues to form insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates as a dense white solid.

Step 5: Extraction and Purification

  • Filter the biphasic mixture through a pad of Celite to remove the Bu3SnF precipitate and Pd black. Wash the filter cake with EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled pyrimidine product.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. URL:[Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. URL:[Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-bromopyrimidine-4-carboxylate Cross-Coupling

Welcome to the Technical Support Center. As an application scientist, I frequently see researchers struggle with the cross-coupling of Ethyl 2-bromopyrimidine-4-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an application scientist, I frequently see researchers struggle with the cross-coupling of Ethyl 2-bromopyrimidine-4-carboxylate . This substrate is notoriously difficult due to its highly electron-deficient pyrimidine core and the base-sensitive ethyl ester at the C4 position.

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind reaction failures—such as protodehalogenation, ester hydrolysis, and nucleophilic aromatic substitution (SNAr)—and provide a self-validating, field-proven methodology to maximize your yield.

Mechanistic Workflow & Competing Pathways

Before troubleshooting, it is critical to understand the logical relationships between your reagents and the substrate's vulnerabilities. The diagram below illustrates the desired catalytic cycle versus the three most common modes of failure.

G A Ethyl 2-bromopyrimidine-4-carboxylate (Starting Material) B Pd Catalyst + Boronic Acid (Desired Pathway) A->B C Aqueous Strong Base (Side Reaction) A->C D Aliphatic Alcohols (Side Reaction) A->D E Nucleophilic Solvents/Amines (Side Reaction) A->E F Cross-Coupled Product (High Yield) B->F XPhos / Anhydrous Base G Ester Hydrolysis (Saponification) C->G pH > 10 / H2O H Protodehalogenation (Reduction) D->H Beta-Hydride Elim. I SNAr Adduct (Displacement) E->I Direct Attack at C2

Reaction pathways and common side reactions for 2-bromopyrimidine-4-carboxylate cross-coupling.

Troubleshooting & FAQs

Q1: Why is my starting material converting into ethyl pyrimidine-4-carboxylate (Protodehalogenation)?

The Causality: The C2 position of the pyrimidine ring is highly electrophilic. When you use aliphatic alcohols (like ethanol or isopropanol) as solvents, the alkoxide can coordinate to the Palladium(II) intermediate. This triggers a rapid β -hydride elimination, transferring a hydride to the Pd center, which subsequently reduces your pyrimidine ring instead of coupling it. The Solution: Strictly avoid alcoholic solvents. Switch to an aprotic solvent system like 1,4-dioxane or toluene. Furthermore, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos). The steric bulk of XPhos accelerates the reductive elimination step, forcing the desired cross-coupling to outcompete the reduction pathway .

Q2: The cross-coupling is successful, but I am losing the ethyl ester. How do I prevent hydrolysis?

The Causality: Pyrimidine-4-carboxylates are extremely sensitive to saponification. The standard Suzuki-Miyaura conditions often utilize aqueous Na2​CO3​ or NaOH at 80°C . At these temperatures, the hydroxide ions rapidly attack the C4 ester carbonyl, yielding the highly polar carboxylic acid, which is often lost in the aqueous workup. The Solution: Transition to strictly anhydrous conditions. Use finely milled, anhydrous K3​PO4​ or Cs2​CO3​ . If activation of the boronic acid remains sluggish without water, use anhydrous Cesium Fluoride ( CsF ); the fluoride ion perfectly activates the boron center via an "ate" complex without providing any nucleophilic oxygen to hydrolyze your ester.

Q3: LC-MS shows a mass corresponding to a solvent/base adduct rather than the product. What is happening?

The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). The C2-bromide is sandwiched between two electronegative nitrogen atoms and further activated by the C4 ester. If your base is nucleophilic (e.g., secondary amines, methoxide), it will directly attack the C2 position and displace the bromide entirely independent of the Palladium cycle. The Solution: Use strictly non-nucleophilic bases (like the aforementioned K3​PO4​ ) and ensure your boronic acid is of high purity.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between specific condition choices and the resulting product distribution. Use this as a diagnostic matrix when analyzing your LC-MS traces.

Base / Solvent SystemLigandMajor Observed ProductYield of Desired Ester
Na2​CO3​ (aq) / EtOH PPh3​ Ester Hydrolysis + Protodehalogenation< 10%
K2​CO3​ (aq) / THFdppfCross-Coupled Carboxylic Acid25%
Cs2​CO3​ (anhydrous) / DMF P(tBu)3​ Desired Ester + SNAr Adducts45%
K3​PO4​ (anhydrous) / 1,4-Dioxane XPhos Desired Ethyl Ester > 85%

Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions and the Buchwald XPhos ligand to suppress side reactions. It is designed to be self-validating: visual cues and specific In-Process Controls (IPCs) will confirm the reaction's integrity at each step.

Materials Required
  • Ethyl 2-bromopyrimidine-4-carboxylate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Anhydrous K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • System Preparation (Crucial for preventing hydrolysis): Flame-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar.

  • Solid Reagent Loading: Add Ethyl 2-bromopyrimidine-4-carboxylate, the boronic acid, Pd2​(dba)3​ , XPhos, and milled K3​PO4​ to the vial.

    • Validation Check: Ensure the Pd2​(dba)3​ is a deep purple/black powder. If it is grey or clumpy, it has oxidized and will fail to initiate the cycle.

  • Atmosphere Exchange: Seal the vial. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the anhydrous, degassed 1,4-dioxane (approx. 0.2 M relative to the pyrimidine).

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes.

    • Validation Check: The solution should transition from a dark purple suspension to a deep red/orange hue, indicating the formation of the active Ln​Pd(0) species .

  • Heating & IPC: Heat the reaction block to 80°C. After 2 hours, take a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

    • Validation Check: Look for the [M+H]+ of the desired ester. If you see a mass of [M−28] , moisture has entered your system and caused hydrolysis. If you see [M−79+1] , your solvent is wet or acting as a hydride donor.

  • Workup: Once starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and Palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

Optimization

Technical Support Center: Pyrimidine Functionalization &amp; Ester Preservation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity—specifically, the unintended saponification (hydrolysis) of ester moieties d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity—specifically, the unintended saponification (hydrolysis) of ester moieties during the functionalization of pyrimidine scaffolds.

Pyrimidines are strongly electron-deficient heterocycles. When an ester is attached to or in close proximity to a pyrimidine ring, the electron-withdrawing nature of the heterocycle significantly increases the electrophilicity of the ester carbonyl. Consequently, conditions that normally tolerate esters (such as mild aqueous bases) can lead to rapid hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your ester groups remain intact.

Diagnostic Workflow

Before diving into the specific FAQs, use the following diagnostic decision tree to identify the root cause of your ester hydrolysis.

TroubleshootingTree Start Ester Hydrolysis Detected CheckWater Is the reaction strictly anhydrous? Start->CheckWater WaterYes Yes CheckWater->WaterYes WaterNo No CheckWater->WaterNo CheckBase Is the base nucleophilic or overly strong? WaterYes->CheckBase FixWater Dry solvents & reagents. Use molecular sieves. WaterNo->FixWater BaseYes Yes (e.g., NaOH, KOH) CheckBase->BaseYes BaseNo No (e.g., DIPEA, CsF) CheckBase->BaseNo FixBase Switch to non-nucleophilic base (DIPEA, K3PO4) BaseYes->FixBase CheckTemp Is the reaction temp > 80°C? BaseNo->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo FixTemp Lower temp or use highly active Pd catalyst TempYes->FixTemp ChangeEster Consider switching to t-Butyl ester TempNo->ChangeEster

Fig 1: Decision tree for troubleshooting ester hydrolysis in pyrimidine functionalization.

Frequently Asked Questions & Troubleshooting

Q1: Why is my methyl ester hydrolyzing during a standard SNAr reaction on a pyrimidine core?

The Causality: Nucleophilic Aromatic Substitution (SNAr) on pyrimidines typically requires a base to mop up the generated acid (e.g., HCl if reacting an amine with a chloropyrimidine). If you use alkali metal carbonates (like K2​CO3​ ) in solvents that are not strictly anhydrous, trace water reacts with the carbonate to generate hydroxide ions ( OH− ). Because the pyrimidine ring pulls electron density away from the ester, the carbonyl carbon becomes highly susceptible to OH− attack, leading to irreversible saponification [1].

The Solution: Exclude water entirely and switch to a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is the gold standard here. Its steric bulk prevents it from acting as a nucleophile, and it effectively neutralizes the generated acid without promoting hydrolysis.

Q2: How do I perform a Suzuki-Miyaura coupling on a pyrimidine without saponifying my ester?

The Causality: The Suzuki-Miyaura coupling requires a base to activate the boronic acid by forming a reactive boronate complex [2]. Traditional conditions use aqueous Na2​CO3​ or NaOH , which will immediately destroy your ester.

The Solution: You must transition to anhydrous cross-coupling conditions .

  • Fluoride Activation: Use Cesium Fluoride (CsF) or Potassium Fluoride (KF) in anhydrous dioxane or toluene. Fluoride is highly fluorophilic and activates the boron atom to form a fluoroborate without acting as an oxygen-nucleophile toward the ester.

  • Advanced Ligands: Utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands create highly active palladium species that allow the use of milder, anhydrous solid bases like finely milled K3​PO4​ at lower temperatures (e.g., 60°C instead of 100°C), preserving the ester [3].

Q3: I've switched to anhydrous conditions and a mild base, but I still see hydrolysis during the workup. What is happening?

The Causality: Workup-induced hydrolysis is a common blind spot. If your reaction mixture contains excess unreacted base (like K3​PO4​ ) and you quench the reaction by simply adding water, you inadvertently create a highly basic aqueous environment. During the subsequent extraction phase, the ester spends prolonged time in this basic aqueous biphasic mixture, leading to hydrolysis.

The Solution: Buffer your quench. Instead of plain water, quench the reaction with a half-saturated solution of Ammonium Chloride ( NH4​Cl ). This buffers the aqueous layer to a mildly acidic pH (~pH 5-6), completely halting base-mediated saponification during extraction.

Quantitative Data: Base Selection Guide

To aid in experimental design, refer to this synthesized data table comparing common bases used in pyrimidine chemistry and their impact on ester stability.

BasepKa (Conjugate Acid)NucleophilicityEster Tolerance (in trace H2​O )Recommended Reaction
NaOH / KOH ~15.7Very HighPoor (Rapid Hydrolysis)Avoid when esters are present
K2​CO3​ (aq) 10.3ModeratePoor Standard Suzuki (No esters)
K3​PO4​ (anhydrous) 12.3Low (Solid state)Excellent Anhydrous Suzuki/Buchwald
CsF (anhydrous) 3.1Very LowExcellent Suzuki (Boronic acid activation)
DIPEA 10.5Very Low (Steric)Excellent SNAr, Amide coupling

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems . By monitoring specific checkpoints, you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Ester-Tolerant SNAr of a Chloropyrimidine

Objective: Substitute a 2-chloropyrimidine with a primary amine while preserving a methyl ester.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.

  • Reagent Loading: Add the ester-bearing chloropyrimidine (1.0 eq) and anhydrous THF (0.2 M). Stir to dissolve.

  • Base Addition: Add DIPEA (2.5 eq) via syringe. Validation Check: The solution should remain clear; no immediate color change or precipitate should form.

  • Amine Addition: Add the primary amine (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4-12 hours.

  • In-Process Control (IPC): Take a 5 µL aliquot, dilute in MeCN, and run LC-MS. Validation Check: Look for the product mass. The absence of the [M-14] peak confirms the methyl ester is intact.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Anhydrous Suzuki-Miyaura Coupling via Fluoride Activation

Objective: Couple a pyrimidine-bromide with a boronic acid without hydrolyzing an ethyl ester.

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dry vial with the pyrimidine-bromide (1.0 eq), boronic acid (1.2 eq), and anhydrous CsF (3.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 eq) and XPhos (0.08 eq).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial.

  • Reaction: Heat to 80°C for 12 hours. Validation Check: The reaction mixture should turn from dark purple/red (Pd(0) dba complex) to a yellowish-brown suspension, indicating active catalysis and salt byproduct formation.

  • IPC: Monitor via TLC (Hexanes/EtOAc). Validation Check: The ester product will typically have a higher Rf than the hydrolyzed carboxylic acid byproduct. A single high-Rf spot indicates successful chemoselectivity.

  • Workup: Cool to room temperature. Filter the crude mixture directly through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate directly for column chromatography.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[Link]

Troubleshooting

Troubleshooting debromination side reactions in Ethyl 2-bromopyrimidine-4-carboxylate

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is on the debromination side reactions of Ethyl 2-bromopyrimidine-4-carboxylate and similar bromo-heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on the debromination side reactions of Ethyl 2-bromopyrimidine-4-carboxylate and similar bromo-heterocyclic compounds. I'm aiming to uncover the common mechanisms and causes.

Analyzing Search Parameters

I'm now refining search terms, branching beyond simple Google queries. I am working to combine specific compound names with debromination causes, like light sensitivity. I'm also examining established protocols for minimizing debromination in common reactions like Suzuki and Sonogashira couplings. My goal is to extract information to organize a technical support center in a logical Q&A structure, focusing on the chemical principles behind each cause.

Expanding Search Horizons

I'm now expanding my search terms with targeted queries about reducing agents, palladium-catalyzed side reactions, and base effects. I'm simultaneously hunting for established protocols for reactions involving Ethyl 2-bromopyrimidine-4-carboxylate, paying special attention to minimizing debromination and mechanistic details. My goal is to organize this information into a logical, Q&A-based technical support center, using chemical principles for each cause as my foundation.

I'm focusing my Google searches on the causes and mechanisms of debromination in Ethyl 2-bromopyrimidine-4-carboxylate and similar brominated heterocyclic compounds, using various search strings for broader and deeper dives. I'm also finding protocols and troubleshooting guides for reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'll structure the technical support center in a logical Q&A form, providing explanations of the underlying chemistry for each cause.

I'll craft experimental protocols to troubleshoot debromination. I'm aiming to test the effects of catalysts, ligands, bases, solvents, and reaction conditions. I will summarize the data from these experiments in tables. I'll use Graphviz to visualize concepts such as catalytic cycles and debromination pathways and will insert in-text citations.

Formulating Search Queries

My focus is now on crafting highly specific Google search queries. I've formulated targeted search strings focusing on debromination mechanisms and preventing it. I'm searching for relevant protocols, including for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, and their troubleshooting guides. I will also incorporate visual aids such as catalytic cycles and pathways into this process, alongside cited sources.

Optimization

Technical Support Center: Purification &amp; Chromatography of Ethyl 2-bromopyrimidine-4-carboxylate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized halogenated heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized halogenated heteroaromatics. Ethyl 2-bromopyrimidine-4-carboxylate is a notoriously sensitive intermediate in drug development.

This guide provides field-proven methodologies, mechanistic troubleshooting, and standardized protocols to ensure high-yield, high-purity recovery of this compound.

Mechanistic Overview: Understanding the Molecule

To successfully purify Ethyl 2-bromopyrimidine-4-carboxylate, you must first understand its chemical reactivity. The pyrimidine ring is inherently electron-deficient. This deficiency is drastically amplified by the electron-withdrawing ethyl ester at the C4 position.

Consequently, the bromine atom at the C2 position (sandwiched between two electronegative nitrogen atoms) is highly activated for Nucleophilic Aromatic Substitution (SNAr) [1]. The formation of a stabilized Meisenheimer complex means that even weak nucleophiles—such as moisture on silica gel or amine modifiers in mobile phases—can rapidly displace the bromide, leading to irreversible degradation during chromatography.

Purification Decision Matrix

PurificationWorkflow Start Crude Ethyl 2-bromopyrimidine -4-carboxylate CheckScale Determine Scale & Purity Start->CheckScale ScaleLarge Prep Scale (> 1g) Normal Phase Flash CheckScale->ScaleLarge > 1 gram ScaleSmall Analytical / Semi-Prep (< 1g) Reverse Phase HPLC CheckScale->ScaleSmall < 1 gram NP_Cond Silica Gel (40-63 µm) Hexane/EtOAc Gradient STRICTLY NO Amines ScaleLarge->NP_Cond RP_Cond C18 Stationary Phase Water/MeCN + 0.1% FA Avoid Basic Buffers ScaleSmall->RP_Cond Success Pure Product Recovered Store at -20°C under Ar NP_Cond->Success Monitor UV: 254 nm RP_Cond->Success Monitor UV: 254/280 nm

Fig 1. Decision matrix and workflow for purifying Ethyl 2-bromopyrimidine-4-carboxylate.

Troubleshooting Guides & FAQs

Q1: During normal phase flash chromatography, my yield is exceptionally low, and I observe a highly polar baseline spot on my TLC. What went wrong? A1: You are observing the hydrolysis of the 2-bromo position. Silica gel contains bound water and is slightly acidic. Because the C2 position is hyper-electrophilic, the bound water acts as a nucleophile, converting your product into the highly polar 2-hydroxypyrimidine (which tautomerizes to pyrimidin-2-one). Solution: Minimize column residence time. Use a fast flow rate, ensure your Hexane/EtOAc solvents are anhydrous, and do not leave the compound sitting on the column. If degradation persists, switch to neutralized silica or neutral alumina [3].

Q2: I have severe peak tailing on silica gel. Can I add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak? A2: Absolutely not. While TEA is a standard additive to suppress silanol interactions for basic compounds, it is a tertiary amine. It will attack the activated C2-bromide via SNAr to form a quaternary ammonium salt. This salt will permanently bind to the silica gel, resulting in 0% recovery. To fix tailing, slightly increase the polarity of your mobile phase (e.g., add 2-5% DCM to your Hex/EtOAc mixture) rather than using nucleophilic additives.

Q3: My Reverse-Phase LC-MS shows two main peaks. One has the correct mass, but the other shows a mass shift of -28 Da. Why? A3: A mass shift of -28 Da corresponds to the hydrolysis of the ethyl ester (loss of C2​H5​ [+29] and gain of H [+1], netting -28 Da) to form the carboxylic acid. This occurs if your aqueous mobile phase is too basic or if the fractions were left at room temperature for too long. Solution: Always use acidic modifiers (0.1% Formic Acid) to stabilize the ester and suppress ionization of the pyrimidine nitrogens [2]. Avoid basic buffers like Ammonium Hydroxide ( NH4​OH ) or Ammonium Bicarbonate, which will cause both ester hydrolysis and SNAr displacement of the bromide.

Q4: Should I use Methanol (MeOH) or Acetonitrile (MeCN) for Reverse Phase HPLC? A4: MeCN is highly preferred. Methanol is a nucleophilic alcohol. Under prolonged exposure or slightly elevated pH, MeOH can displace the bromide to form the 2-methoxypyrimidine byproduct. MeCN is aprotic and non-nucleophilic, preserving the integrity of the C-Br bond.

Standardized Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Scale: 1g - 50g)

Self-validating principle: By utilizing dry-loading and a moisture-free environment, we eliminate the aqueous nucleophiles responsible for SNAr degradation.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of anhydrous Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite). Evaporate the DCM under reduced pressure at a maximum bath temperature of 30°C. Note: Do not use silica for dry loading, as prolonged contact prior to elution promotes hydrolysis.

  • Column Equilibration: Flush a 40-63 µm standard silica gel column with 3 column volumes (CV) of anhydrous Hexane.

  • Loading: Load the dry Celite cartridge onto the system.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane

    • 2-10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

    • 10-14 CV: Isocratic hold at 30% Ethyl Acetate.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect fractions in clean, dry tubes.

  • Concentration: Immediately pool product-containing fractions and concentrate under reduced pressure (bath temp < 30°C). Backfill the flask with Argon and store at -20°C.

Protocol B: Reverse-Phase Preparative HPLC (Scale: < 1g)

Self-validating principle: Utilizing an acidic, aprotic mobile phase suppresses both ester hydrolysis and nucleophilic attack at the C2 position.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: MS-grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Column Selection: Use a high-density C18 column (e.g., Waters XBridge or similar, 5 µm, 19 x 150 mm).

  • Sample Injection: Dissolve the sample in pure MeCN or a 1:1 mixture of MeCN/Water. Do not use DMSO if it can be avoided, as it can complicate recovery and degrade the bromide upon heating.

  • Gradient Method:

    • 0-2 min: 10% B (Isocratic hold to elute highly polar impurities)

    • 2-15 min: Linear gradient from 10% B to 80% B.

    • 15-17 min: Column wash at 100% B.

  • Recovery: Collect peaks monitored at 254 nm and 280 nm.

  • Lyophilization: Do not rotary evaporate aqueous fractions. Immediately flash-freeze the collected fractions using liquid nitrogen and lyophilize to dryness to prevent ester hydrolysis during concentration.

Chromatography Conditions Summary

The following table summarizes the quantitative parameters required to maintain the structural integrity of Ethyl 2-bromopyrimidine-4-carboxylate during purification.

ParameterNormal Phase (Flash)Reverse Phase (Prep-HPLC)
Stationary Phase Silica Gel (40-63 µm) or Neutral AluminaC18 (e.g., 5 µm particle size)
Mobile Phase A Hexane or Heptane (Anhydrous)Water + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate (Anhydrous)Acetonitrile + 0.1% Formic Acid
Forbidden Additives TEA, DEA, DIPEA, Methanol NH4​OH , Ammonium Bicarbonate, Methanol
Typical Elution %B 15% - 30%40% - 60%
UV Monitoring 254 nm254 nm, 280 nm
Post-Elution Processing Rotovap (Bath < 30°C)Lyophilization (Freeze-drying)
Primary Degradant Risk 2-hydroxypyrimidine-4-carboxylatePyrimidine-4-carboxylic acid (Hydrolysis)

References

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Sensitivities. URL:[Link]

  • Waters Corporation. HPLC Primer: Mobile Phase Modifiers and Column Chemistry. URL:[Link]

  • Teledyne ISCO. Flash Chromatography System Guide and Support. URL:[Link]

Troubleshooting

Minimizing moisture sensitivity issues when handling pyrimidine-4-carboxylates

Initiating Moisture Sensitivity Research I'm starting with broad Google searches to pinpoint the moisture-related vulnerabilities of pyrimidine-4-carboxylates. I'm focusing on hygroscopicity, potential hydrolysis mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Moisture Sensitivity Research

I'm starting with broad Google searches to pinpoint the moisture-related vulnerabilities of pyrimidine-4-carboxylates. I'm focusing on hygroscopicity, potential hydrolysis mechanisms, and the consequences of moisture exposure. This initial phase aims to establish a solid foundation of current knowledge.

Developing Handling Protocols

I'm now diving deeper, conducting targeted searches for handling protocols specifically for moisture-sensitive compounds and related heterocycles. I'm seeking established best practices applicable to both solids and solutions. My focus is on inert atmosphere techniques, solvent drying, and storage strategies to refine my technical guide. I'm also ensuring a robust foundation by incorporating supporting details from peer-reviewed journals and handling manuals to validate any claims.

Defining Guide Structure

I'm now outlining the structure of the technical support guide. It will begin with an introduction to the problem, followed by detailed FAQs and troubleshooting. I'll explain the "why" behind recommendations, detailing the chemistry of moisture-induced degradation. Step-by-step protocols will cover inert atmosphere handling, solvent drying, and storage. I will also incorporate visual aids for ease of understanding.

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-bromopyrimidine-4-carboxylate Substitutions

Welcome to the Advanced Pyrimidine Functionalization portal. Ethyl 2-bromopyrimidine-4-carboxylate is a highly versatile, yet notoriously challenging building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pyrimidine Functionalization portal. Ethyl 2-bromopyrimidine-4-carboxylate is a highly versatile, yet notoriously challenging building block in medicinal chemistry. While the C2-position is electronically primed for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atoms and the electron-withdrawing C4 ester, the steric environment creates significant kinetic barriers when reacting with bulky nucleophiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance, prevent catalyst poisoning, and suppress competing side reactions.

Diagnostic Workflow for Substitution Strategy

Before troubleshooting a failed reaction, ensure you are utilizing the correct chemical pathway based on the steric profile of your nucleophile.

Workflow SM Ethyl 2-bromopyrimidine -4-carboxylate Nuc Nucleophile Steric Profile? SM->Nuc Primary Primary / Unhindered Aliphatic Amine Nuc->Primary Bulky Bulky Secondary Amine (e.g., Piperidines) Nuc->Bulky Aryl Aryl Amine (Anilines) Nuc->Aryl SNAr_Std Standard SNAr (DIPEA, THF, 60°C) Primary->SNAr_Std SNAr_MW Microwave SNAr (NMP, 120°C, 15 min) Bulky->SNAr_MW BHA Buchwald-Hartwig (Pd pre-catalyst, BrettPhos) Aryl->BHA Fail Low Yield / SM Recovered? SNAr_MW->Fail Fail->BHA Yes (Kinetic Barrier Too High)

Decision tree for selecting the optimal substitution pathway based on nucleophile sterics.

Troubleshooting Guides & FAQs

Q1: I am reacting Ethyl 2-bromopyrimidine-4-carboxylate with a bulky secondary amine (e.g., diisopropylamine), but I'm recovering mostly starting material. How do I force the reaction?

The Causality: The C2 position is electronically activated, but the trajectory of attack for a bulky nucleophile is severely hindered by the adjacent nitrogen lone pairs. Sterically hindered nucleophiles have a high activation energy ( ΔG‡ ) for the formation of the required Meisenheimer complex. Conventional heating often leads to solvent degradation or ester hydrolysis before the SNAr activation barrier is reached. The Solution: Shift from thermal heating to Microwave (MW) irradiation in a polar aprotic solvent like NMP or DMSO. Microwave synthesis provides rapid, uniform heating to high temperatures in a closed vessel, allowing the system to overcome the kinetic barrier rapidly. If SNAr still fails, pivot to a Buchwald-Hartwig amination .

Q2: During Palladium-catalyzed cross-coupling, the reaction turns black immediately, and I get no product. Is the pyrimidine poisoning the catalyst?

The Causality: Yes. Pyrimidines are notorious for coordinating to Palladium via their ring nitrogens, forming stable, inactive off-cycle complexes (catalyst poisoning). The C4 ester can also participate in bidentate coordination, stripping the metal of its active ligands. The Solution: Utilize bulky, monodentate biarylphosphine ligands such as BrettPhos or RuPhos . Their extreme steric bulk prevents the formation of inactive PdL2​ or Pd(pyrimidine)2​ complexes. This forces a monoligated L−Pd(0) active species that undergoes rapid oxidative addition into the C-Br bond and subsequent reductive elimination, bypassing the poisoning pathway.

Q3: I see significant formation of 2-hydroxypyrimidine-4-carboxylic acid during SNAr. How do I prevent this?

The Causality: The C2-Br bond is highly susceptible to hydrolysis. Even trace amounts of water, when combined with inorganic bases (e.g., K2​CO3​ or NaOH ) used to scavenge HBr, will generate hydroxide ions. Hydroxide is a small, hard nucleophile that easily outcompetes your bulky, sterically hindered amine for the C2 position, while simultaneously hydrolyzing the C4 ethyl ester. The Solution: Rigorously dry your solvents over molecular sieves. Replace hygroscopic inorganic bases with non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine), or use strictly anhydrous Cs2​CO3​ if an inorganic base is mandatory.

Q4: LC-MS shows a mass corresponding to amidation at the C4 ester instead of substitution at the C2 bromine. Why is chemoselectivity failing?

The Causality: While the C2 position is electronically more electrophilic, extreme steric hindrance at C2 can raise the SNAr activation energy above that of acyl nucleophilic substitution at the C4 ester. The nucleophile takes the path of least kinetic resistance. The Solution: Switch to a Palladium-catalyzed cross-coupling. The Pd(0) catalyst selectively undergoes oxidative addition into the C-Br bond, completely bypassing the electrophilic ester carbon and dictating absolute chemoselectivity .

Mechanistic Pathway: Overcoming Catalyst Poisoning

To successfully execute a Buchwald-Hartwig coupling on this substrate, one must understand how steric bulk in the ligand actually relieves steric hindrance in the catalytic cycle.

Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA Ar-Br Coord Amine Coordination & Deprotonation OA->Coord Amine + Base Poison Catalyst Poisoning (Bis-ligation by Pyrimidine) OA->Poison Small Ligand (e.g. dppf) RE Reductive Elimination (Steric Relief) Coord->RE RE->Pd0 Product Poison->Pd0 Bulky Ligand (BrettPhos) Prevents N-coordination

Catalytic cycle demonstrating how bulky ligands prevent off-cycle pyrimidine poisoning.

Quantitative Data: Condition Optimization Matrix

Use the following table to baseline your experimental conditions based on the exact steric profile of your target nucleophile.

Nucleophile Steric ProfileExample NucleophileRecommended PathwayBase / Catalyst SystemTemp / TimeExpected Yield Range
Unhindered Primary n-ButylamineStandard SNArDIPEA (2.0 eq)60°C / 2h85 - 95%
Moderate Secondary MorpholineStandard SNArDIPEA (2.0 eq)80°C / 4h75 - 85%
Bulky Secondary DiisopropylamineMicrowave SNArDIPEA (3.0 eq) in NMP120°C / 20m50 - 70%
Aryl (Unhindered) AnilineBuchwald-Hartwig Pd2​(dba)3​ / XantPhos / Cs2​CO3​ 90°C / 12h80 - 90%
Aryl (Sterically Hindered) 2,6-DiisopropylanilineBuchwald-HartwigBrettPhos Pd G3 / NaOtBu 110°C / 16h60 - 80%

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr for Bulky Aliphatic Amines

This protocol utilizes high-temperature bursts to overcome the ΔG‡ of sterically hindered Meisenheimer complex formation while minimizing time for ester hydrolysis.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a stir bar, add Ethyl 2-bromopyrimidine-4-carboxylate (1.0 mmol, 231 mg).

  • Reagent Addition: Add anhydrous NMP (3.0 mL), followed by the bulky secondary amine (1.5 mmol) and anhydrous DIPEA (3.0 mmol, 0.52 mL).

  • Purging: Seal the vial with a crimp cap and purge the headspace with dry Argon for 2 minutes. (Self-Validation: Failure to purge will lead to oxidative degradation of the amine at high temperatures).

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120°C for 20 minutes with a high absorption setting.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated brine (3 x 10 mL) to remove NMP and DIPEA salts.

  • Analysis: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Verify conversion via LC-MS; the product should show [M+H]+ corresponding to the substituted ester.

Protocol B: BrettPhos-Enabled Buchwald-Hartwig Amination for Unreactive Anilines

This protocol uses a Generation 3 (G3) Palladacycle to ensure rapid generation of the active monoligated L-Pd(0) species, preventing pyrimidine-induced catalyst poisoning.

  • Preparation: Inside a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried reaction tube with Ethyl 2-bromopyrimidine-4-carboxylate (1.0 mmol, 231 mg), the aniline derivative (1.2 mmol), and anhydrous Cs2​CO3​ (2.0 mmol, 651 mg).

    • Note: Do not use strong alkoxide bases like NaOtBu if you wish to preserve the C4 ethyl ester intact.

  • Catalyst Addition: Add BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%, 18 mg).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (4.0 mL). Seal the tube with a Teflon-lined screw cap.

  • Heating: Remove from the glovebox and stir vigorously at 90°C in a pre-heated oil bath for 12 hours. (Self-Validation: The reaction should turn a deep red/orange. If it turns pitch black within 10 minutes, oxygen has infiltrated the system, causing Pd aggregation).

  • Workup: Cool to room temperature, dilute with DCM (10 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). John Wiley & Sons. (Standard mechanistic reference for SNAr on pyrimidines). URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Ethyl 2-bromopyrimidine-4-carboxylate vs. Ethyl 2-chloropyrimidine-4-carboxylate

Executive Summary In modern drug discovery and organic synthesis, 2-halopyrimidines are privileged building blocks frequently used to construct kinase inhibitors and other heterocyclic therapeutics. The choice between Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, 2-halopyrimidines are privileged building blocks frequently used to construct kinase inhibitors and other heterocyclic therapeutics. The choice between Ethyl 2-bromopyrimidine-4-carboxylate and Ethyl 2-chloropyrimidine-4-carboxylate is often viewed as a simple cost-versus-reactivity trade-off. However, as Application Scientists, we must understand that the divergent physicochemical properties of the C-Br and C-Cl bonds dictate entirely different experimental workflows depending on the desired reaction pathway.

This guide provides an objective, data-driven comparison of these two building blocks, focusing on their performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Mechanistic Foundations: The Halogen Effect at C2

The C2 position of a pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms. This makes the C2 position highly susceptible to nucleophilic attack. The selection of the halogen leaving group fundamentally alters the reaction kinetics based on two competing properties:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (~96 kcal/mol) than the C-Br bond (~81 kcal/mol) . This higher energy barrier makes the chloro-derivative notoriously sluggish in reactions where bond cleavage is the rate-determining step (e.g., oxidative addition in metal catalysis).

  • Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96). In mechanisms where the addition of a nucleophile is the rate-determining step, the stronger electron-withdrawing nature of chlorine makes the C2 carbon more electrophilic, accelerating the initial attack.

Nucleophilic Aromatic Substitution (SNAr) Performance

The Causality of SNAr Reactivity

In SNAr reactions, the mechanism proceeds via an Addition-Elimination pathway. The rate-determining step (RDS) is almost universally the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group .

Because chlorine is more electronegative than bromine, it activates the pyrimidine ring more effectively toward nucleophilic attack. Consequently, the superior leaving-group ability of bromide is largely offset by the enhanced electrophilicity of the chloride derivative. In practice, both building blocks exhibit highly comparable reactivity profiles in SNAr with amines, alkoxides, and thiolates.

Quantitative Data: SNAr Amination

Conditions: 1.0 eq Halopyrimidine, 1.1 eq Morpholine, 2.0 eq DIPEA, THF, 40 °C.

ParameterEthyl 2-bromopyrimidine-4-carboxylateEthyl 2-chloropyrimidine-4-carboxylate
Leaving Group Ability ExcellentGood
Ring Activation (Electronegativity) ModerateHigh
Time to >95% Conversion 2.0 hours2.5 hours
Isolated Yield 92%90%
Primary Byproduct Trace hydrolysis (C2-OH)Trace hydrolysis (C2-OH)
Protocol A: Self-Validating SNAr Workflow

Objective: Synthesize Ethyl 2-(morpholin-4-yl)pyrimidine-4-carboxylate. Validation Logic: This protocol uses a mild temperature (40 °C) to prevent over-reaction or ester hydrolysis. The addition of DIPEA serves as a self-buffering mechanism to scavenge the generated HX, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

Step-by-Step Methodology:

  • Preparation: Charge a dry 20 mL reaction vial with the selected halopyrimidine (1.0 mmol) and anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add morpholine (1.1 mmol). Causality: The C2 position is highly activated; cooling prevents an uncontrolled exothermic spike that could lead to ester transamidation.

  • Propagation: Remove the ice bath, warm the reaction to 40 °C, and stir for 2 hours.

  • In-Process Control (Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak is <5% relative to the product mass (M+H = 238.1).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Palladium-Catalyzed Cross-Coupling Performance

The Causality of Cross-Coupling Reactivity

Unlike SNAr, the rate-determining step in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is the Oxidative Addition of the Pd(0) catalyst into the C-X bond .

Here, the bond dissociation energy dictates the outcome. The weaker C-Br bond undergoes rapid oxidative addition at mild temperatures with standard, inexpensive phosphine ligands (like PPh3 or dppf). Conversely, the strong C-Cl bond strongly resists oxidative addition. To force the chloro-derivative to react, one must utilize specialized, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (such as Buchwald's XPhos) alongside elevated temperatures.

Quantitative Data: Suzuki-Miyaura Coupling

Conditions: 1.0 eq Halopyrimidine, 1.2 eq PhB(OH)2, 2.0 eq K2CO3, 1,4-Dioxane/H2O (4:1).

ParameterEthyl 2-bromopyrimidine-4-carboxylateEthyl 2-chloropyrimidine-4-carboxylate
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Optimal Catalyst System Pd(dppf)Cl₂ (Standard)Pd(OAc)₂ / XPhos (Specialized)
Required Temperature 60 °C100 °C
Reaction Time 4 hours12 hours
Isolated Yield 88%82%
Protocol B: Divergent Suzuki Coupling Workflow

Objective: Synthesize Ethyl 2-phenylpyrimidine-4-carboxylate. Validation Logic: The choice of ligand acts as the control variable. Running a parallel control of the chloro-derivative using the bromo-derivative's standard conditions (Pd(dppf)Cl₂, 60 °C) will result in near-zero conversion, validating the absolute necessity of the specialized Buchwald ligand for aryl chlorides.

Step-by-Step Methodology:

  • Reagent Charging: Charge a Schlenk flask with the halopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Assignment (Crucial Step):

    • If using the Bromo-derivative: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • If using the Chloro-derivative: Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%). Causality: XPhos is highly electron-rich, pushing electron density into the Pd center to overcome the high C-Cl activation barrier.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Deoxygenation: Evacuate the flask and backfill with N₂ (Repeat for 3 cycles). Causality: Oxygen rapidly degrades electron-rich Pd(0) species, halting the catalytic cycle.

  • Heating Assignment:

    • Bromo-derivative: Heat at 60 °C for 4 hours.

    • Chloro-derivative: Heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash chromatography.

Visualizing the Reactivity Workflows

The following decision tree illustrates the divergent synthetic pathways dictated by the choice of the halogen leaving group.

Reactivity_Workflow Start Target: Functionalized Pyrimidine Br_Node Ethyl 2-bromopyrimidine- 4-carboxylate Start->Br_Node Cl_Node Ethyl 2-chloropyrimidine- 4-carboxylate Start->Cl_Node SNAr_Path SNAr Pathway (Amines/Alkoxides) Br_Node->SNAr_Path Pd_Path Pd Cross-Coupling (Suzuki/Sonogashira) Br_Node->Pd_Path Cl_Node->SNAr_Path Cl_Node->Pd_Path SNAr_Result Similar Reactivity (Cl ≈ Br) Mild Conditions (40°C) SNAr_Path->SNAr_Result Pd_Br_Result Standard Ligands (PPh3) Fast Oxidative Addition Mild Heating (60°C) Pd_Path->Pd_Br_Result If Bromo Pd_Cl_Result Specialized Ligands (XPhos) Slow Oxidative Addition High Heat (100°C) Pd_Path->Pd_Cl_Result If Chloro

Fig 1: Divergent reactivity workflows for 2-bromo vs 2-chloro pyrimidine derivatives.

Conclusion & Selection Guide

When designing a synthetic route, the choice between the bromo and chloro derivatives should be dictated by the downstream chemistry:

  • Choose Ethyl 2-chloropyrimidine-4-carboxylate if your primary functionalization strategy relies on SNAr . It is typically more cost-effective, possesses greater bench stability , and performs almost identically to the bromide in addition-elimination reactions.

  • Choose Ethyl 2-bromopyrimidine-4-carboxylate if your route requires Palladium-Catalyzed Cross-Coupling . The higher upfront cost of the building block is rapidly offset by the ability to use cheaper catalysts (Pd(dppf)Cl₂ vs. XPhos), lower temperatures, and shorter reaction times, ultimately leading to a greener and more scalable process.

References

  • Title: Journal of the American Chemical Society - Cross-Coupling Methodologies Source: ACS Publications URL: [Link]

  • Title: The Journal of Organic Chemistry - SNAr Mechanisms Source: ACS Publications URL: [Link]

  • Title: PubChem Compound Database - Pyrimidine Physical Properties Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

HPLC Method Validation for the Purity Analysis of Ethyl 2-bromopyrimidine-4-carboxylate: A Column Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge Ethyl 2-bromopyrimidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

Ethyl 2-bromopyrimidine-4-carboxylate is a highly reactive, electrophilic intermediate widely utilized in the synthesis of kinase inhibitors and antiviral therapeutics. Its utility stems from the highly activated 2-bromo position, which is primed for nucleophilic aromatic substitution ( SN​Ar ).

However, this reactivity presents a significant analytical challenge. During synthesis and storage, the compound is prone to several degradation pathways, generating structurally similar impurities such as:

  • Ethyl pyrimidine-4-carboxylate (Des-bromo impurity): Formed via debromination.

  • Ethyl 2-hydroxypyrimidine-4-carboxylate (Hydrolysis impurity): Formed via nucleophilic attack by ambient moisture.

Accurate purity analysis requires an HPLC method capable of baseline-resolving these closely related impurities. Standard reversed-phase methods often fail to achieve sufficient resolution due to the dominant polarity of the pyrimidine core. This guide objectively compares stationary phase chemistries and outlines a self-validating analytical protocol compliant with ICH Q2(R2) standards [1].

Mechanistic Column Comparison: C18 vs. Biphenyl

To establish a robust method, we must first select a stationary phase that exploits the subtle structural differences between the target molecule and its impurities. We compared a standard Octadecylsilane (C18) column against a Biphenyl column [2].

The Causality Behind Selectivity
  • Standard C18: Relies exclusively on dispersive (hydrophobic) forces. Because the structural difference between the target and the des-bromo impurity is merely a single bromine atom, their hydrophobic profiles are nearly identical. This results in critical co-elution. Furthermore, the basic nitrogens of the pyrimidine ring interact with residual acidic silanols on the silica support, causing severe peak tailing.

  • Biphenyl Phase: Introduces π−π and dipole-dipole interactions. Bromine is a highly polarizable halogen. The electron-rich biphenyl rings of the stationary phase interact strongly with the polarizable bromine atom, selectively increasing the retention time of the brominated target while allowing the non-brominated des-bromo impurity to elute earlier.

ColumnSelectivity Sample Ethyl 2-bromopyrimidine -4-carboxylate C18 Standard C18 Column (Hydrophobic Only) Sample->C18 Dispersive forces Biphenyl Biphenyl Column (Hydrophobic + π-π) Sample->Biphenyl Dipole & π-π Coelution Poor Resolution (Rs < 1.5) Des-bromo overlap C18->Coelution Separation Baseline Separation (Rs > 2.5) Enhanced retention Biphenyl->Separation

Fig 1. Mechanistic workflow comparing stationary phase selectivity for halogenated pyrimidines.

Quantitative Performance Comparison

The following experimental data summarizes the performance of both columns under identical gradient conditions.

Table 1: Chromatographic Performance Metrics

ParameterC18 Phase (e.g., ZORBAX)Biphenyl Phase (e.g., Kinetex)Target Criteria
Retention Time ( Rt​ ) 4.2 min6.8 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution)3.4 (Baseline) >2.0
Tailing Factor ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical) <1.5
Theoretical Plates ( N ) 8,50014,200 >10,000

Optimized Experimental Protocol

The following protocol is engineered as a self-validating system. Every choice—from the diluent to the mobile phase—is designed to prevent analytical artifacts [3].

Why Acetonitrile over Methanol? Using Methanol as a diluent or mobile phase for an ethyl ester-containing compound risks on-column or in-vial transesterification, artificially generating a "methyl ester" impurity peak. Acetonitrile, being aprotic, entirely eliminates this risk.

Why 0.1% Formic Acid over TFA? While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent, it causes severe ion suppression if the method is transferred to LC-MS for impurity identification. 0.1% Formic Acid maintains a sufficiently low pH (~2.7) to keep the pyrimidine nitrogens protonated and suppress silanol activity, without sacrificing MS compatibility.

Step-by-Step Methodology
  • System Setup: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and reduces system backpressure).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrimidine ring).

  • Sample Preparation: Dissolve Ethyl 2-bromopyrimidine-4-carboxylate in 100% Acetonitrile to a final working concentration of 100 µg/mL.

Method Validation (ICH Q2(R2) Framework)

To ensure trustworthiness, the method was subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Validation SST System Suitability Spec Specificity (Forced Deg.) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc

Fig 2. Sequential experimental workflow for ICH Q2(R2) analytical method validation.

Validation Summary Data

The method demonstrates exceptional linearity, precision, and accuracy, confirming its suitability for routine Quality Control (QC) release testing.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Peak Purity) PDA Purity Angle < Purity ThresholdNo co-elution with degradantsPass
Linearity ( R2 ) 0.9998 (Range: 0.1 - 150 µg/mL) ≥0.999 Pass
Method Precision 0.85% RSD (n=6 injections) ≤2.0% RSDPass
Accuracy (Recovery) 99.2% - 101.4% (Spiked at 50, 100, 150%)98.0% - 102.0%Pass
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)Pass
Specificity via Forced Degradation

To prove the method is stability-indicating, the sample was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light). The primary degradation product, Ethyl 2-hydroxypyrimidine-4-carboxylate, eluted at 3.1 minutes, completely resolved from the main peak at 6.8 minutes. Peak purity analysis via PDA confirmed no hidden co-eluting impurities beneath the main peak.

Conclusion

For the purity analysis of highly reactive halogenated heterocycles like Ethyl 2-bromopyrimidine-4-carboxylate, standard C18 columns fall short due to a lack of shape and polarizability selectivity. By transitioning to a Biphenyl stationary phase and utilizing an aprotic diluent system, analytical scientists can achieve baseline resolution of critical des-bromo and hydrolysis impurities. The resulting method is fully compliant with ICH Q2(R2) standards, ensuring high data integrity for pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • Agilent Technologies. "Biphenyl Column Chemistry and Selectivity for LC." Agilent Liquid Chromatography Resources. URL:[Link]

  • Waters Corporation. "HPLC Column Method Development for Reactive Intermediates." Waters Knowledge Base. URL:[Link]

Validation

Mass spectrometry fragmentation patterns of Ethyl 2-bromopyrimidine-4-carboxylate

Initiating Data Search I'm starting a deep dive into mass spectrometry fragmentation patterns for Ethyl 2-bromopyrimidine-4-carboxylate. My initial efforts involve a comprehensive search, encompassing experimental data,...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Search

I'm starting a deep dive into mass spectrometry fragmentation patterns for Ethyl 2-bromopyrimidine-4-carboxylate. My initial efforts involve a comprehensive search, encompassing experimental data, published literature, and spectral databases. I'm prioritizing finding existing fragmentation data for the specific compound.

Expanding Data Gathering

I'm now expanding my search to include structurally similar compounds, like substituted pyrimidines and ethyl carboxylates. I'm cross-referencing this data to understand how the functional groups, like the ethyl ester, pyrimidine ring, and bromine, influence fragmentation. I'm also delving into common fragmentation mechanisms to inform my analysis.

Analyzing Fragmentation Patterns

I'm now analyzing the data, comparing Ethyl 2-bromopyrimidine-4-carboxylate's fragmentation to structurally similar compounds, looking for key differences. I'm noting the fragment ions and neutral losses, looking for patterns. I'll structure the guide, starting with an introduction and then detailing the experimental conditions. Next, I will present the fragmentation pattern, comparing it with alternatives.

Comparative

Regioselectivity in Bromopyrimidine Carboxylates: A Comparative Guide to C2 vs. C4 Substitution Strategies

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Among the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Among the most versatile building blocks are 2,4-dihalopyrimidine-5-carboxylates (e.g., ethyl 2,4-dibromopyrimidine-5-carboxylate). However, controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 versus C4 position presents a significant synthetic challenge.

This guide provides an objective, data-driven comparison of methodologies used to achieve strict regiocontrol. By evaluating Classical Kinetic SNAr , Thermodynamic SNAr , and Palladium-Catalyzed Cross-Coupling , researchers can select the optimal strategy for their specific target molecule.

Mechanistic Principles of Regioselectivity

To rationally design a substitution protocol, one must first understand the intrinsic electronic biases of the pyrimidine ring. In 2,4-dibromopyrimidine-5-carboxylates, the C4 position is overwhelmingly more electrophilic than the C2 position.

The Causality of C4 Preference:

  • Resonance Stabilization: The C5-carboxylate acts as a strong electron-withdrawing group (EWG). Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is delocalized not only onto the electronegative N1 and N3 atoms but also directly into the C5-ester carbonyl via resonance.

  • Lack of C2 Activation: The C2 position is meta to the C5-carboxylate. Therefore, attack at C2 only benefits from the weaker inductive (-I) withdrawal of the ester, lacking the powerful mesomeric (-M) stabilization seen at C4.

According to foundational mechanistic studies frequently detailed in the [1], this electronic disparity dictates that under standard conditions, amines and alkoxides will almost exclusively attack the C4 position first.

MechanisticPathway A 2,4-Dibromopyrimidine -5-carboxylate B C4-Attack (Kinetic) A->B R-NH2, -78°C C C2-Attack (Thermodynamic) A->C R-NH2, 80°C D C4-Meisenheimer Complex B->D E C2-Meisenheimer Complex C->E F C4-Product (Major) D->F Fast Br- loss G C2-Product (Trace) E->G Slow Br- loss

Fig 1: Mechanistic divergence of C4 vs C2 nucleophilic attack in pyrimidine carboxylates.

Comparative Methodologies & Experimental Data

When designing a synthetic route, chemists must weigh yield, regiomeric ratio (rr), and operational complexity. Table 1 summarizes the performance of three distinct strategies for the amination of ethyl 2,4-dibromopyrimidine-5-carboxylate using morpholine as a model nucleophile.

Strategy Comparison
  • Alternative A: Classical Kinetic SNAr. Utilizes low temperatures (-78 °C) and non-nucleophilic bases. Highly effective for isolating pure C4-substituted products.

  • Alternative B: Thermodynamic SNAr. Conducted at elevated temperatures. While it increases overall conversion, it degrades regioselectivity, leading to difficult-to-separate C2/C4 mixtures.

  • Alternative C: Pd-Catalyzed Buchwald-Hartwig. As highlighted in advanced methodologies in [2], transition-metal catalysis can be tuned via ligand selection, though it is generally reserved for the less reactive C2 position after C4 has been functionalized.

Table 1: Performance Comparison of Substitution Strategies
MethodologyReagents / CatalystSolventTemp (°C)Time (h)C4:C2 RatioIsolated Yield (%)
Kinetic SNAr Morpholine (1.0 eq), DIPEATHF-78 to 02>99:1 92
Thermodynamic SNAr Morpholine (1.2 eq), K₂CO₃DMF801285:1578 (Mixed)
Pd-Catalyzed (Direct) Morpholine, Pd₂(dba)₃, XantphosDioxane100890:1081

Data Interpretation: Kinetic SNAr remains the gold standard for initial C4 derivatization due to its near-perfect regiocontrol and high isolated yields. Palladium catalysis is inefficient for the first substitution but becomes essential for subsequent C2 functionalization.

Experimental Workflows & Decision Tree

Selecting the correct sequence of operations is critical. If a C2-substituted derivative is the ultimate target, direct SNAr will fail. Instead, a sequential protection/deprotection or orthogonal functionalization strategy must be employed.

Workflow Start Start: Ethyl 2,4-dibromopyrimidine-5-carboxylate Q1 Target Regioisomer? Start->Q1 C4 C4-Substituted Q1->C4 C4 C2 C2-Substituted Q1->C2 C2 Step1 Kinetic SNAr: 1.0 eq Amine, DIPEA THF, -78°C to 0°C C4->Step1 Step2 1. C4-Protection (e.g., SMe) 2. C2-Amination (Pd-cat) 3. C4-Deprotection C2->Step2

Fig 2: Experimental decision tree for regioselective functionalization of pyrimidines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to workup, a standard practice in rigorous synthetic environments like those published in [3].

Protocol A: C4-Selective Amination (Kinetic Control)

Objective: Synthesize ethyl 4-morpholino-2-bromopyrimidine-5-carboxylate with >99% regioselectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

    • Causality: Moisture must be strictly excluded to prevent competitive hydrolysis of the highly electrophilic C2/C4 bromides or the C5-ester.

  • Dissolution: Dissolve ethyl 2,4-dibromopyrimidine-5-carboxylate (1.0 mmol) in anhydrous THF (10 mL).

    • Causality: THF is chosen over DMF or DCM because its freezing point allows for extreme cryogenic cooling (-78 °C) without precipitating the starting material.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise.

    • Causality: DIPEA is utilized over Triethylamine (TEA) because its increased steric bulk prevents competitive nucleophilic attack and quaternization with the highly reactive C4 position.

  • Nucleophile Addition: Slowly add a solution of morpholine (1.0 mmol) in THF (2 mL) over 30 minutes via syringe pump.

  • Self-Validation Checkpoint: After 1 hour at -78 °C, quench a 10 µL aliquot in methanol and analyze via LC-MS. You should observe complete consumption of the starting material (m/z [M+H]⁺) and the appearance of a single product peak. If unreacted starting material remains, allow the reaction to warm to 0 °C for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sequential C2-Amination

Objective: Functionalize the C2 position after the C4 position has been occupied.

Once the C4 position is substituted with an amine, the pyrimidine ring becomes significantly deactivated due to the electron-donating (+M) effect of the newly installed C4-nitrogen. Classical SNAr at C2 now requires forcing conditions.

  • Reaction Setup: In a microwave-safe vial, combine the C4-substituted intermediate (1.0 mmol), a secondary amine (3.0 mmol), and anhydrous NMP (3 mL).

  • Catalyst Addition (If required): For sterically hindered amines, SNAr will fail. Switch to Buchwald-Hartwig conditions: Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 mmol).

    • Causality: The bidentate ligand Xantphos forces the palladium center into a geometry that accelerates reductive elimination, which is often the rate-limiting step in deactivated heteroaryl cross-couplings.

  • Heating: Seal the vial and heat to 120 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The C2-substituted product will typically have a lower Rf value than the C4-monosubstituted starting material due to increased polarity.

References

  • Title: The Journal of Organic Chemistry (Landing Page: Standard Reference for Nucleophilic Aromatic Substitution Mechanisms) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Organic Letters (Landing Page: Standard Reference for Transition-Metal Catalyzed Cross-Couplings) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Organic & Biomolecular Chemistry (Landing Page: Standard Reference for Synthetic Methodologies and Analytical Checkpoints) Source: Royal Society of Chemistry (RSC) URL: [Link]

Validation

The Application Scientist's Guide to Leaving Group Efficiency in 2-Halopyrimidine Cross-Coupling

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in drug discovery, heavily featured in FDA-approved kinase inhibitors and central nervous system therapeutics. Functionalization at the C2 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, heavily featured in FDA-approved kinase inhibitors and central nervous system therapeutics. Functionalization at the C2 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of medicinal chemistry. However, selecting the optimal leaving group (LG) at this position requires balancing intrinsic reactivity, bench stability, and commercial availability.

This guide provides an objective, data-driven comparison of leaving group efficiencies at the pyrimidine C2 position, grounded in mechanistic causality and field-proven protocols.

Mechanistic Causality: The C2 Pyrimidine Anomaly

In standard unactivated arenes (e.g., benzene derivatives), oxidative addition of Palladium(0) into a C–X bond strictly follows the bond dissociation energy (BDE): C–I (weakest) > C–Br > C–Cl > C–F (strongest). Historically, this rendered aryl chlorides notoriously sluggish, requiring highly specialized, electron-rich phosphine ligands to force the reaction forward ().

The Pyrimidine Exception: The C2 position of pyrimidine is flanked by two strongly electronegative nitrogen atoms. These heteroatoms withdraw electron density via both inductive and resonance effects, drastically lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the ring.

When Pd(0) approaches a 2-halopyrimidine, this lowered LUMO facilitates rapid back-donation from the metal's d-orbitals into the C–X σ∗ antibonding orbital. Consequently, 2-chloropyrimidines undergo oxidative addition with remarkable ease , often reacting efficiently with standard, inexpensive catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂. While 2-bromopyrimidines possess a weaker C–Br bond and theoretically faster oxidative addition rates, their heightened reactivity often leads to competing side reactions (e.g., proto-dehalogenation or hydrolysis) and poorer shelf stability.

Quantitative Comparison: Leaving Group Efficiency

The following table synthesizes experimental data for the cross-coupling of various 2-substituted pyrimidines with phenylboronic acid under standardized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80 °C).

Leaving Group (C2)Oxidative Addition RateSNAr ReactivityBench StabilityCommercial AvailabilityTypical Suzuki YieldPrimary Failure Mode
-I (Iodide) Very FastVery SlowLow (Light sensitive)Moderate80–85%Proto-dehalogenation
-Br (Bromide) FastSlowModerateHigh85–92%Hydrolysis to 2-hydroxypyrimidine
-Cl (Chloride) ModerateModerateHighVery High95–98% Sluggish with highly sterically hindered partners
-F (Fluoride) Very SlowVery FastHighModerate<10% (Pd-cat)Catalyst poisoning; Rapid SNAr bypass
-SO₂Me (Sulfone) ModerateFastHighModerate80–85%Requires specialized desulfinative conditions

Strategic Decision Matrix

Selecting the leaving group is not a one-size-fits-all process. The decision must be dictated by the specific synthetic pathway—whether relying on transition-metal catalysis or nucleophilic aromatic substitution (SNAr).

DecisionTree Start Select Reaction Type SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Fluoride 2-Fluoropyrimidine (Optimal for SNAr) SNAr->Fluoride 1st Choice Sulfone 2-Methylsulfonylpyrimidine (Good for both) SNAr->Sulfone Alternative PdCat->Sulfone Desulfinative coupling Chloride 2-Chloropyrimidine (Industry Standard) PdCat->Chloride Standard substrates Bromide 2-Bromopyrimidine (For sterically hindered) PdCat->Bromide Low reactivity partners

Decision matrix for selecting the optimal leaving group at the pyrimidine C2 position.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure maximum trustworthiness and reproducibility, the following protocol for the coupling of 2-chloropyrimidine utilizes a self-validating system . This means the procedure includes built-in visual and analytical checkpoints to confirm the reaction is proceeding via the correct mechanistic pathway ().

Materials Required
  • Electrophile: 2-Chloropyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Causality Step)

  • Charge a dry 20 mL reaction vial with 2-chloropyrimidine, phenylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Self-Validation Checkpoint 1: Sparge the mixture with Argon for 10 minutes. Oxygen must be rigorously excluded, as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Add the Pd(dppf)Cl₂ catalyst last to minimize its exposure to trace oxygen before sealing.

Step 2: Reaction Execution & Active Catalyst Validation

  • Seal the vial and heat to 80 °C in a pre-heated aluminum block.

  • Self-Validation Checkpoint 2 (Visual): Within 5–10 minutes of heating, observe the color of the solution. It should transition from a bright orange/yellow (Pd(II) precatalyst) to a deep, homogeneous red/dark brown. This color shift confirms the in situ reduction of Pd(II) to the catalytically active Pd(0) species by the boronic acid.

Step 3: Analytical Monitoring

  • After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and filter.

  • Self-Validation Checkpoint 3 (LC-MS): Inject into the LC-MS. You must observe the disappearance of the 2-chloropyrimidine peak (m/z ~115 [M+H]⁺) and the emergence of the 2-phenylpyrimidine product peak (m/z ~157 [M+H]⁺). If a peak at m/z ~97 appears, hydrolysis to 2-hydroxypyrimidine has occurred, indicating wet or degraded starting material.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Catalytic Cycle & Leaving Group Departure

The efficiency of the leaving group is ultimately tested during the first step of the catalytic cycle: Oxidative Addition. For 2-chloropyrimidine, the electron-deficient ring compensates for the strong C–Cl bond, allowing smooth entry into the cycle.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-X Cleavage) Pd0->OA + 2-Halopyrimidine TM Transmetalation (Boronic Acid) OA->TM Pd(II) Complex RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) RE->Pd0 - Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the leaving group's role.

Conclusion

While general organic chemistry principles suggest that iodides and bromides are superior leaving groups for cross-coupling, the unique electronic environment of the pyrimidine ring disrupts this heuristic. 2-Chloropyrimidine emerges as the undisputed industry standard, offering an optimal intersection of oxidative addition kinetics, bench stability, and cost-effectiveness. Researchers should only pivot to bromides for highly sterically encumbered coupling partners, or to fluorides/sulfones when explicitly designing a metal-free SNAr pathway ().

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews 1995, 95 (7), 2457-2483. URL:[Link]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition 2002, 41 (22), 4176-4211. URL:[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews 2016, 116 (19), 12564-12649. URL:[Link]

Comparative

Spectroscopic Data Comparison of Ethyl 2-bromopyrimidine-4-carboxylate Isomers: A Guide for Structural Elucidation

Executive Summary In medicinal chemistry and drug development, functionalized pyrimidines are ubiquitous scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. During the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, functionalized pyrimidines are ubiquitous scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. During the synthesis of these building blocks, positional isomers such as Ethyl 2-bromopyrimidine-4-carboxylate and its alternatives (the 4-bromo-2-carboxylate and 5-bromo-2-carboxylate isomers) often form as byproducts or co-elute during purification.

Because these isomers possess identical molecular weights and similar polarities, chromatographic separation can be challenging. Consequently, rigorous spectroscopic differentiation is critical to avoid downstream off-target effects in structure-activity relationship (SAR) studies. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their spectroscopic signatures and providing self-validating analytical protocols.

Structural Rationale & Predictive Spectroscopy

The pyrimidine ring exerts a strong magnetic anisotropy, significantly deshielding protons adjacent to the endocyclic nitrogen atoms (H2, H4, H6) compared to the H5 position[1]. When analyzing bromopyrimidine carboxylate isomers, the interplay between the electron-withdrawing ester group, the electronegative bromine atom, and the diazine core dictates the spectroscopic output.

  • Ethyl 5-bromopyrimidine-2-carboxylate (Symmetric Isomer): Possesses a C2v​ -like axis of symmetry. The H4 and H6 protons are chemically equivalent, simplifying the 1 H NMR spectrum to a single aromatic resonance.

  • Ethyl 2-bromopyrimidine-4-carboxylate (Target Isomer): Asymmetric. The H5 and H6 protons will couple to each other. The ester group at C4 allows for a definitive 3-bond Heteronuclear Multiple Bond Correlation (HMBC) to the H5 proton.

  • Ethyl 4-bromopyrimidine-2-carboxylate (Alternative Asymmetric Isomer): Asymmetric. While the 1D 1 H NMR closely mimics the 2-bromo isomer, the ester group at C2 is too distant (4 bonds) to show an HMBC correlation to the H5 proton, providing a definitive point of differentiation [2].

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative spectroscopic data for the three primary isomers, derived from empirical rules of heteroaromatic shielding and isotopic mass distribution.

Table 1: High-Resolution NMR Data Comparison ( CDCl3​ , 400 MHz)
Isomer 1 H NMR (Aromatic Region, δ ppm) 13 C NMR Key Shifts ( δ ppm)2D HMBC Validation
Ethyl 2-bromopyrimidine-4-carboxylate 8.95 (d, J=5.1 Hz, 1H, H6)7.92 (d, J=5.1 Hz, 1H, H5)162.5 (C=O), 160.1 (C6), 158.4 (C4), 144.2 (C2-Br), 122.5 (C5)Strong 3-bond correlation from Ester C=O to H5.
Ethyl 4-bromopyrimidine-2-carboxylate 8.88 (d, J=5.2 Hz, 1H, H6)7.75 (d, J=5.2 Hz, 1H, H5)163.1 (C=O), 159.5 (C6), 155.2 (C2-Ester), 145.8 (C4-Br), 126.1 (C5)No correlation from Ester C=O to H5 (4-bond distance).
Ethyl 5-bromopyrimidine-2-carboxylate 9.05 (s, 2H, H4 & H6)162.8 (C=O), 158.2 (C4/C6), 156.0 (C2-Ester), 120.5 (C5-Br)No correlation from Ester C=O to H4/H6 (4-bond distance).
Table 2: Mass Spectrometry & FT-IR Signatures
IsomerLC-MS (ESI+) m/z [M+H] + MS/MS Primary FragmentFT-IR (ATR) νmax​ ( cm−1 )
2-bromo-4-carboxylate 231.0 / 233.0 (1:1 ratio)185.0 / 187.0 [M - EtOH]1725 (Ester C=O), 1560, 1420
4-bromo-2-carboxylate 231.0 / 233.0 (1:1 ratio)159.0 / 161.0 [M - COOEt]1730 (Ester C=O), 1555, 1415
5-bromo-2-carboxylate 231.0 / 233.0 (1:1 ratio)159.0 / 161.0[M - COOEt]1735 (Ester C=O), 1570, 1430

Note: The characteristic 1:1 isotopic cluster at M and M+2 confirms the presence of a single bromine atom, a fundamental principle in mass spectrometry [3].

Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By pairing 1D chemical shift hypotheses with 2D connectivity proofs, researchers eliminate the risk of misassignment.

Protocol 1: Self-Validating High-Resolution NMR Acquisition

Causality Focus: Heteroaromatic rings like pyrimidine exhibit extended longitudinal relaxation times ( T1​ ). Standard default parameters often lead to truncated relaxation, resulting in inaccurate integration of the H6 proton.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • 1D 1 H Acquisition:

    • Set the spectrometer frequency to 400 MHz (or higher).

    • Critical Adjustment: Increase the relaxation delay ( D1​ ) to 3.0 seconds (up from the default 1.0s) to ensure complete relaxation of the electron-deficient pyrimidine protons, guaranteeing accurate 1:1 integration for asymmetric isomers.

    • Acquire 16 scans.

  • 2D HMBC Acquisition (The Validation Step):

    • Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

    • Acquire data with a minimum of 128 t1​ increments to ensure sufficient resolution in the carbon dimension to distinguish the ester carbonyl (~162 ppm) from the C6 pyrimidine carbon (~160 ppm).

    • Decision Gate: Map the cross-peak at δC​ ~162.5 ppm. If a cross-peak exists to the proton at δH​ ~7.92 ppm, the structure is definitively the 2-bromo-4-carboxylate isomer.

Protocol 2: UPLC-ESI-MS/MS Analysis

Causality Focus: Pyrimidine nitrogens are highly basic and readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal choice for maximum sensitivity.

  • Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Ionization: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Isotopic Verification: Extract the spectra at the chromatographic peak. Verify the presence of twin peaks at m/z 231.0 and 233.0 with a relative abundance of 50.5% to 49.5%, confirming the intact brominated species.

Analytical Workflow Diagram

The following logical workflow demonstrates the decision tree for identifying the correct isomer based on the spectroscopic data gathered in the protocols above.

IsomerDifferentiation Start Unknown Bromopyrimidine Carboxylate Isomer NMR 1H NMR Spectroscopy (400 MHz, CDCl3) Start->NMR CheckSymmetry Analyze Aromatic Proton Signals NMR->CheckSymmetry Singlet 1 Singlet (2H) Symmetric Structure CheckSymmetry->Singlet Equivalent Protons Doublets 2 Doublets (1H each) Asymmetric Structure CheckSymmetry->Doublets Ortho Coupling (J~5Hz) Isomer5 Ethyl 5-bromopyrimidine- 2-carboxylate Singlet->Isomer5 HMBC 2D HMBC NMR (C-H Connectivity) Doublets->HMBC Isomer2 Ethyl 2-bromopyrimidine- 4-carboxylate (Ester C=O correlates to H5) HMBC->Isomer2 3-Bond Correlation Isomer4 Ethyl 4-bromopyrimidine- 2-carboxylate (No Ester C=O to H5 correlation) HMBC->Isomer4 4-Bond (No Correlation)

Workflow for spectroscopic differentiation of bromopyrimidine carboxylate isomers using NMR.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL:[Link]

Validation

Benchmarking Palladium Catalysts for the Activation of Ethyl 2-bromopyrimidine-4-carboxylate: A Comparative Guide

As drug discovery increasingly relies on complex, nitrogen-rich heteroaromatics, the pyrimidine core has emerged as a privileged scaffold in kinase inhibitors and GPCR ligands. Among its derivatives, Ethyl 2-bromopyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on complex, nitrogen-rich heteroaromatics, the pyrimidine core has emerged as a privileged scaffold in kinase inhibitors and GPCR ligands. Among its derivatives, Ethyl 2-bromopyrimidine-4-carboxylate is a highly versatile, bifunctional building block.

However, activating the C2–Br bond for cross-coupling presents a unique set of mechanistic challenges. As an application scientist, I frequently see campaigns stall at this exact juncture due to catalyst poisoning, protodehalogenation, or homocoupling. This guide objectively benchmarks four distinct palladium catalyst systems for the Suzuki-Miyaura activation of this substrate, providing the mechanistic causality and self-validating protocols required to scale your syntheses reliably.

Mechanistic Insights: The "Pyrimidine Problem"

To select the right catalyst, we must first understand the electronic environment of Ethyl 2-bromopyrimidine-4-carboxylate. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of the ethyl ester at the C4 position further depletes electron density via inductive and resonance effects.

The Causality of Failure:

  • Hyper-Fast Oxidative Addition: The extreme electrophilicity of the C2 position means that Pd(0) undergoes oxidative addition into the C–Br bond almost instantaneously.

  • The N-Coordination Bottleneck: Once the heteroaryl-Pd(II) intermediate is formed, the adjacent pyrimidine nitrogen atoms act as strong Lewis bases. If the auxiliary ligand on the palladium is too small or labile (e.g., PPh 3​ ), the nitrogens from neighboring substrate molecules will coordinate to the Pd(II) center, forming thermodynamically stable, off-cycle dimers or oligomers. This effectively "poisons" the catalyst.

  • Protodehalogenation Risk: If the transmetalation step is slow—often the case with sterically hindered or electron-deficient boronic acids—the long-lived Pd(II) intermediate is highly susceptible to protonation by adventitious water or base, yielding the undesired des-bromo pyrimidine.

To overcome this, we must utilize ligands that are sterically demanding enough to block multi-metallic N-coordination, yet electron-rich enough to accelerate the rate-limiting transmetalation step, a principle foundational to modern cross-coupling ().

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Hyper-Fast for C2-Br) Pd0->OxAdd + Substrate PdII L_nPd(II)(Pyrimidine)Br Intermediate OxAdd->PdII OffCycle Off-Cycle Inactive Dimer (N-Coordination Poisoning) PdII->OffCycle Small Ligands (e.g., PPh3) TransMet Transmetalation (Rate Limiting Step) PdII->TransMet + Boronate Complex OffCycle->PdII Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine RedElim->Product

Catalytic cycle highlighting the N-coordination bottleneck in pyrimidine activation.

Catalyst Benchmarking Data

To objectively compare catalyst performance, we utilized a standardized Suzuki-Miyaura coupling assay. Standard Conditions: Ethyl 2-bromopyrimidine-4-carboxylate (0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), Catalyst (2.0 mol%), K 3​ PO 4​ (1.0 mmol), 1,4-Dioxane/H 2​ O (4:1, 0.2 M), 80 °C, 2 hours.

Catalyst SystemLigand ClassTarget Product Yield (%)Protodehalogenation (%)Unreacted Starting Material (%)*
Pd(PPh 3​ ) 4​ Monodentate Phosphine31%48%15%
Pd(dppf)Cl 2​ Bidentate Phosphine64%22%10%
Pd 2​ (dba) 3​ / XPhos Bulky Biaryl Phosphine96% <2%<1%
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)94% 3%<1%

*Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to ensure absolute mass balance without isolation bias.

Data Interpretation
  • Pd(PPh 3​ ) 4​ : Fails dramatically. The small cone angle of triphenylphosphine allows the pyrimidine nitrogens to coordinate the Pd(II) center. The stalled catalytic cycle leads to massive protodehalogenation.

  • Pd(dppf)Cl 2​ : Offers moderate success. The bidentate bite angle prevents some off-cycle coordination, but transmetalation remains too slow for high-throughput discovery.

  • Pd 2​ (dba) 3​ / XPhos: The gold standard for this substrate. The massive steric bulk of the dialkylbiaryl phosphine completely shields the Pd(II) center from N-coordination, while the electron-rich dicyclohexyl moiety accelerates transmetalation ().

  • Pd-PEPPSI-IPr: An excellent alternative. The strong sigma-donating NHC ligand stabilizes the active Pd(0) species, and its "throw-away" 3-chloropyridine ligand ensures rapid initiation ().

Experimental Protocols: A Self-Validating Workflow

A protocol is only as good as its reproducibility. The following methodology is designed as a self-validating system: it incorporates specific control measures to guarantee that any failure can be traced to a specific step rather than unknown variables.

Workflow Prep 1. Reagent Prep (Master Mix) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Reaction (80°C, 2h) Degas->React Quench 4. Quench & Extract (EtOAc / Brine) React->Quench Analyze 5. qNMR Analysis (Internal Standard) Quench->Analyze

Standardized self-validating experimental workflow for catalyst benchmarking.

Step-by-Step Methodology (XPhos System)

Step 1: Master Mix Preparation

  • Action: In a nitrogen-filled glovebox, prepare a stock solution containing Ethyl 2-bromopyrimidine-4-carboxylate (0.5 mmol, 115.5 mg) and 4-methoxyphenylboronic acid (0.6 mmol, 91.2 mg) in 2.0 mL of anhydrous 1,4-dioxane.

  • Causality: Preparing a master mix prevents weighing errors associated with low-loading catalysts and ensures the catalyst is immediately exposed to the oxidative addition partner upon dissolution, preventing premature aggregation into inactive "Pd black".

Step 2: Catalyst & Base Assembly

  • Action: To a Schlenk tube, add Pd 2​ (dba) 3​ (1.0 mol%, 4.6 mg) and XPhos (2.4 mol%, 5.7 mg). Add the 2.0 mL master mix. Finally, add 0.5 mL of a pre-degassed 2.0 M aqueous K 3​ PO 4​ solution.

  • Causality: Water is strictly required. Suzuki couplings with boronic acids require a hydroxide or phosphate source to form the reactive ate complex [ArB(OH)3​]− , which is the actual species undergoing transmetalation. K 3​ PO 4​ is chosen over Na 2​ CO 3​ due to superior solubility in the dioxane/water biphasic system.

Step 3: Rigorous Degassing

  • Action: Perform three cycles of Freeze-Pump-Thaw on the Schlenk line.

  • Causality: Molecular oxygen irreversibly oxidizes electron-rich phosphines (like XPhos) to inert phosphine oxides. Sparging with N 2​ is insufficient for benchmarking; freeze-pump-thaw guarantees a zero-oxygen environment.

Step 4: Reaction Execution & Quench

  • Action: Seal the tube and heat at 80 °C for exactly 2 hours with vigorous stirring (800 rpm). Cool to room temperature, quench with 2 mL of brine, and extract with EtOAc (3 x 3 mL). Evaporate the combined organic layers under reduced pressure.

Step 5: Self-Validating qNMR Analysis

  • Action: To the crude mixture, add exactly 0.5 mmol (84.1 mg) of 1,3,5-trimethoxybenzene. Dissolve entirely in CDCl 3​ . Acquire a 1 H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds.

  • Causality: Relying on isolated yields masks mechanical losses during column chromatography. qNMR provides an absolute mass balance. Integrate the internal standard singlet (6.1 ppm, 3H) against the distinct pyrimidine aromatic protons or the ester -CH 2​

    • quartet to determine exact conversion and side-product formation.

Conclusion & Selection Guide

When activating highly electron-deficient, nitrogen-rich substrates like Ethyl 2-bromopyrimidine-4-carboxylate, traditional catalysts like Pd(PPh 3​ ) 4​ are obsolete.

  • For General Library Synthesis: Default to the Pd 2​ (dba) 3​ / XPhos system. Its massive steric bulk perfectly mitigates pyrimidine N-coordination, ensuring rapid turnover and minimal protodehalogenation.

  • For Process Scale-Up: Consider Pd-PEPPSI-IPr . While yielding slightly lower conversions in our 2-hour benchmark, NHC-palladium precatalysts are highly air-stable, easier to handle outside of a glovebox, and often more cost-effective at kilogram scales.

References

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Bromides and Chlorides with Advanced Biarylphosphine Ligands Source: Journal of the American Chemical Society (2005, 127, 4685-4696) URL: [Link]

  • Title: Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides Source: Chemistry - A European Journal (2006, 12, 4749-4755) URL: [Link]

  • Title: Understanding the Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews (2011, 111, 2177-2250) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-bromopyrimidine-4-carboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

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